molecular formula C8H12O B1176359 CLB5 protein CAS No. 150740-68-4

CLB5 protein

Cat. No.: B1176359
CAS No.: 150740-68-4
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Description

The CLB5 protein is a crucial B-type cyclin in Saccharomyces cerevisiae that acts as a primary activator of the cyclin-dependent kinase Cdc28 to initiate the S phase of the cell cycle . Its main function is to promote the timely initiation of DNA replication by activating early and, distinctively, late replication origins, ensuring the complete and accurate duplication of the genome . Unlike its paralog Clb6, Clb5 is stable throughout S phase and is not degraded until mitosis, allowing it to support the full duration of DNA synthesis . This protein is essential for premeiotic DNA replication during sporulation, a role that is not redundant with other cyclins in this developmental context . Beyond its central role in DNA synthesis, CLB5 has demonstrated genetic interactions with the PKC cell integrity pathway and the transcription factor Swi4, suggesting a broader functional connection between cell cycle progression, DNA integrity, and cellular morphogenesis . Supplied for research applications only, this reagent is ideal for studies on cell cycle control, DNA replication mechanics, checkpoint regulation, and meiotic processes. This product is designated "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

150740-68-4

Molecular Formula

C8H12O

Synonyms

CLB5 protein

Origin of Product

United States

Molecular Classification and Genomic Context of Clb5 Protein

Gene Locus and Transcriptional Unit Characteristics

In Saccharomyces cerevisiae, the gene encoding the CLB5 protein is designated CLB5 and is also known by its systematic name YPR120C. It is located on chromosome XVI yeastgenome.org. The CLB5 gene, along with its paralog CLB6, is situated in a tail-to-tail arrangement adjacent to the G2/M phase cyclins CLB2 and CLB1, respectively embopress.org. This genomic organization, flanked by tRNAs and Ty element repeated sequences, suggests a history involving intrachromosomal and interchromosomal gene duplication events embopress.org.

The transcription of the CLB5 gene is periodically regulated throughout the cell cycle, with transcript abundance peaking in late G1 phase yeastgenome.orgresearchgate.net. This transcriptional regulation is dependent on Cln activity researchgate.net. The promoter regions of both CLB5 and CLB6 contain MluI cell cycle box (MCB) motifs, which are regulatory elements commonly found in genes involved in DNA synthesis yeastgenome.org. The transcriptional activator MBF (MCB-binding factor), composed of the Mbp1 and Swi6 proteins, binds to these MCB elements to activate transcription yeastgenome.org. Additionally, during sporulation in Saccharomyces cerevisiae, CLB5 expression is maximally induced during the middle phase by the transcription factor Ndt80, which binds to two middle sporulation elements (MSEs) in the CLB5 promoter nih.gov.

The CLB5 gene encodes a protein product with a length of 435 amino acids and a molecular weight of approximately 50,430 Da yeastgenome.orguniprot.org. The protein is present at an estimated median abundance of 521 molecules per cell in log phase growth conditions yeastgenome.org.

Evolutionary Conservation and Homologs of this compound

The this compound exhibits evolutionary conservation, particularly within the cyclin family. It belongs to the cyclin AB subfamily uniprot.org. Evolutionary information, including sequence conservation and co-evolution, is valuable for understanding protein function and interactions chaconlab.org.

CLB5 has a paralog in Saccharomyces cerevisiae named CLB6, which arose from a whole genome duplication event yeastgenome.orgthebiogrid.org. CLB5 and CLB6 form a pair of B-type cyclins that are most closely related to each other embopress.org. They also share relatedness with the CLB1 and CLB2 proteins, which are encoded by adjacent genes embopress.org.

Homology inferences for CLB5 have been integrated from various methods and databases, including Ensembl Compara, HGNC, Hieranoid, InParanoid, OMA, OrthoFinder, OrthoInspector, PANTHER, PhylomeDB, Roundup, TreeFam, and ZFIN yeastgenome.org. Fungal homology calls are also compiled from databases such as FungiDB, CGD, Panther, PomBase, TreeFam, HomoloGene, and SGD yeastgenome.org.

Despite the absence of a direct homolog of the mammalian p27 inhibitor in yeast, there is strong evolutionary conservation of surface residues in yeast B-type cyclins, including CLB5, that contribute to a region implicated in binding to p27 in cyclin A nih.govnih.gov. This suggests a conserved modular domain in cyclins involved in substrate targeting nih.govnih.gov.

Nomenclature and Classification within the Cyclin Family

CLB5 is classified as a B-type cyclin yeastgenome.orgembopress.orgthebiogrid.org. Cyclins are regulatory subunits that bind to and activate cyclin-dependent kinases (CDKs) at specific points in the cell cycle yeastgenome.org. The name "cyclin" originates from their cyclical accumulation during particular phases of the cell cycle yeastgenome.org.

In Saccharomyces cerevisiae, there are several cyclin families, including the G1 cyclins (CLN1, CLN2, and CLN3) and the B-type cyclins (CLB1, CLB2, CLB3, CLB4, CLB5, and CLB6) yeastgenome.org. The B-type cyclins are primarily involved in activating CDKs for progression through the S, G2, and M phases of the cell cycle yeastgenome.org.

CLB5, along with CLB6, constitutes a distinct pair of B-type cyclins that function early in the cell cycle, particularly in promoting entry into S phase and initiating DNA synthesis yeastgenome.orgembopress.orgresearchgate.netdoi.org. While other B-type cyclins like CLB1 and CLB2 are primarily associated with mitosis, CLB5 and CLB6 play a critical role in DNA replication researchgate.netnih.gov. CLB5 also has a function in the formation of mitotic spindles in conjunction with Clb3p and Clb4p researchgate.netthebiogrid.org.

The classification of CLB5 as an S-phase entry cyclin highlights its specific role in activating the Cdc28p kinase to facilitate the initiation of DNA synthesis yeastgenome.orguniprot.org.

Table 1: Key Characteristics of this compound in Saccharomyces cerevisiae

CharacteristicDescriptionSource
Gene NameCLB5 yeastgenome.orguniprot.org
Systematic NameYPR120C yeastgenome.orguniprot.org
OrganismSaccharomyces cerevisiae (strain ATCC 204508 / S288c) uniprot.org
Protein NameS-phase entry cyclin-5 uniprot.org
Protein Length435 amino acids yeastgenome.orguniprot.org
Molecular Weight~50.43 kDa yeastgenome.org
Cyclin Family ClassificationB-type cyclin yeastgenome.orgembopress.orgthebiogrid.org
ParalogCLB6 yeastgenome.orgthebiogrid.org
Primary FunctionActivation of Cdc28p to promote initiation of DNA synthesis, S-phase progression yeastgenome.orgthebiogrid.org
Peak ExpressionLate G1 phase yeastgenome.orgresearchgate.net

Table 2: Transcriptional Regulation Elements of CLB5

Regulatory ElementTranscription Factor InvolvedCell Cycle Phase/ProcessSource
MCB (MluI cell cycle box)MBF (Mbp1, Swi6)G1/S transition yeastgenome.org
MSE (Middle sporulation element)Ndt80Sporulation (middle phase) nih.gov

Table 3: Cellular Location of this compound

Cellular ComponentSource
Cyclin-dependent protein kinase holoenzyme complexComplexPortal uniprot.org
CytoplasmGO_Central uniprot.org
Microtubule organizing centerGO_Central uniprot.org
NucleusSGD uniprot.org, BioGRID thebiogrid.org

Table 4: Biological Processes Involving this compound

Biological ProcessSource
Cell divisionUniProtKB-KW uniprot.org
DNA damage responseComplexPortal uniprot.org
G1/S transition of mitotic cell cycleSGD uniprot.org, BioGRID thebiogrid.orgthebiogrid.org
G2/M transition of mitotic cell cycleSGD uniprot.org, BioGRID thebiogrid.orgthebiogrid.org
Positive regulation of DNA replicationSGD uniprot.org, BioGRID thebiogrid.orgthebiogrid.org
Positive regulation of mitotic spindle pole body separationSGD uniprot.org, BioGRID thebiogrid.orgthebiogrid.org
Premeiotic DNA replicationSGD uniprot.org, BioGRID thebiogrid.orgthebiogrid.org
Regulation of DNA-templated transcriptionComplexPortal uniprot.org
Regulation of mitotic spindle assemblySGD uniprot.org, BioGRID thebiogrid.orgthebiogrid.org
Traversing start control point of mitotic cell cycleGO_Central uniprot.org
Regulation of cyclin-dependent protein serine/threonine kinase activityBioGRID thebiogrid.orgthebiogrid.org
Spindle assemblyBioGRID thebiogrid.orgthebiogrid.org
Regulation of protein phosphorylationSGD yeastgenome.org

Transcriptional and Post Transcriptional Regulation of Clb5 Gene Expression

Transcriptional Activators and Repressors of CLB5 Gene

Transcriptional regulation of CLB5 is primarily driven by cell cycle-specific transcription factors, although environmental and stress conditions can also modulate its expression.

Role of Cell Cycle Transcription Factors (e.g., MBF/SBF)

The transcription of CLB5 is largely dependent on the activity of the MBF (MluI cell cycle box-binding factor) transcription factor complex. yeastgenome.orgnih.govnih.gov MBF is a heterodimer composed of the proteins Mbp1 and Swi6. yeastgenome.orgnih.govnih.gov MBF recognizes and binds to specific DNA sequence motifs known as MCB (MluI cell cycle box) elements, which are present in the promoters of several DNA synthesis genes, including CLB5 and CLB6. yeastgenome.orgyeastgenome.org Binding of MBF to these MCB elements activates CLB5 transcription, leading to the peak expression observed in late G1. yeastgenome.orgnih.gov

While MBF is the primary regulator, there is evidence suggesting functional overlap and complex interactions with the related SBF (Swi4/6 cell cycle box-binding factor) transcription factor. SBF is composed of Swi4 and Swi6 and primarily regulates genes containing SCB (Swi4/6 cell cycle box) elements, such as CLN1 and CLN2. nih.govnih.gov Studies have shown that deletion of either MBP1 or SWI4 alone does not significantly affect CLB5 transcript levels, but a double deletion of both MBP1 and SWI4 completely abolishes CLB5 expression during the cell cycle. rockefeller.edunih.gov This suggests that in the absence of MBF, SBF can regulate CLB5 transcription, despite the CLB5 promoter containing multiple MCBs but no canonical SCBs. nih.gov The mechanism by which SBF regulates CLB5 in the absence of MBF might involve binding to MCBs, unknown sites, or indirect regulation. nih.gov

During meiosis, the regulation of CLB5 transcription shows some differences. While MCB sequences in the CLB5 promoter are still required for induction, this process appears to be independent of Mbp1, suggesting the involvement of another MCB-binding factor during meiosis. oup.comoup.com Full activation of CLB5 during meiosis may also involve a positive feedback mechanism requiring Clb5 activity itself. oup.comoup.com

Another transcription factor, Ndt80, is responsible for maximally inducing CLB5 expression during the middle phase of sporulation. nih.gov Analysis of the CLB5 promoter during sporulation identified two middle sporulation elements (MSEs) that serve as binding sites for Ndt80. nih.gov These MSE sequences bind Ndt80 in vitro and function as cis-acting regulatory sequences in vivo, although with differential effectiveness. nih.gov

Environmental and Stress-Induced Transcriptional Modulation

Environmental conditions and stress can influence CLB5 transcription. For instance, nitrogen limitation leads to a reduction in Clb5 cyclin levels. nih.gov This reduction is associated with the induction of the transcriptional repressor Xbp1, and deletion of XBP1 prevents the drop in Clb5 levels under nitrogen-limited conditions. nih.gov

Osmotic stress has also been shown to cause transcriptional inhibition of CLB5, affecting cell cycle progression. researchgate.netnih.govresearchgate.net Studies using single-cell and single-molecule approaches revealed that while CLB5 transcription shows a maximum in late G1, it also exhibits basal expression throughout the cell cycle and an unexpected upshift in late mitosis. nih.gov Osmotic stress leads to different periods of transcriptional inhibition for CLN2 and CLB5. researchgate.netnih.gov

mRNA Stability and Post-Transcriptional Control Mechanisms

Beyond transcriptional regulation, the level of Clb5 protein is also influenced by post-transcriptional mechanisms, including mRNA stability and protein degradation. mRNA stability plays a role in regulating gene expression by affecting the speed of response and the duration of mRNA presence. researchgate.net

While transcriptional control and protein stability are considered the main regulators of Clb protein levels, mRNA degradation control also contributes. nih.gov mRNA stability is influenced by sequence elements within the mRNA and the action of RNA-binding proteins and decay machineries. researchgate.netnih.govstanford.edu

The Ccr4-Not complex, a major cytoplasmic deadenylase, is involved in mRNA degradation in S. cerevisiae. nih.gov Studies have shown that deletion of CCR4 leads to increased levels of CLB5 mRNA, suggesting that Ccr4 contributes to the regulation of CLB5 mRNA levels. nih.gov However, unlike some other cyclins, the increase in this compound levels in a ccr4Δ mutant was not as significant, indicating that other regulatory layers are also important for controlling this compound abundance. nih.gov

Post-transcriptional regulation can involve various mechanisms, including control of splicing, mRNA transcript stability, localization, and translation. stanford.edu These mechanisms can act in a coordinated manner and contribute to the transient and adaptable expression of proteins. nih.govscholaris.ca

Promoter and Enhancer Element Analysis for CLB5 Gene Expression

Analysis of the CLB5 promoter region has been crucial in identifying the cis-acting elements that govern its transcription. The presence of MCB motifs in the CLB5 promoter is well-established, serving as binding sites for the MBF transcription factor complex. yeastgenome.orgyeastgenome.orgoup.com These MCB elements are critical for the cell cycle-regulated transcription of CLB5 in proliferating cells. oup.com

During meiosis, analysis of the CLB5 promoter revealed that a 100-bp fragment containing a cluster of MCB sequences is largely responsible for the gene's regulation. oup.comoup.com As mentioned earlier, while MCBs are required, Mbp1 is not essential for CLB5 induction during meiosis, suggesting the involvement of alternative factors or mechanisms interacting with these elements. oup.comoup.com

Furthermore, during sporulation, the identification of MSEs in the CLB5 promoter highlights the role of Ndt80 in inducing its expression during this specific developmental program. nih.gov The differential effectiveness of the two identified MSEs in vivo suggests a complex interplay of factors influencing Ndt80 binding or activity at these sites. nih.gov

Promoter and enhancer element analysis often involves identifying transcription factor binding sites (TFBSs) and other regulatory motifs that contribute to the spatial and temporal control of gene expression. ncku.edu.twgenexplain.commdpi.com While the primary focus for CLB5 has been on MCBs and MSEs, the complex regulatory landscape suggests that other elements and interacting factors may also play a role in fine-tuning its expression in response to various internal and external cues.

Data Table: Key Transcriptional Regulators and Promoter Elements of CLB5

Regulatory Element/FactorTypeBinding Site Motif (if applicable)Role in CLB5 RegulationContext (Mitosis/Meiosis/Sporulation)
MBF (Mbp1-Swi6)Transcriptional ActivatorMCB (ACGCGT)Primary activator in proliferating cells, binds MCB elementsMitosis
SBF (Swi4-Swi6)Transcriptional ActivatorSCB (CACGAAA)Can regulate CLB5 in absence of MBF, mechanism unclearMitosis
Ndt80Transcriptional ActivatorMSEInduces CLB5 during middle sporulationSporulation
Xbp1Transcriptional RepressorNot specifiedRepresses CLB5 under nitrogen limitationEnvironmental Stress
MCB elementsCis-acting DNA sequenceACGCGTRequired for transcriptional activationMitosis, Meiosis
MSE elementsCis-acting DNA sequenceNot specifiedBinding sites for Ndt80Sporulation

Note: This table provides a summary of key regulatory elements and factors based on the provided text. The interactive nature is conceptual; the data is presented in a static table format.

Data Table: Effect of ccr4Δ Mutation on CLB mRNA Levels

CLB GeneFold Increase in mRNA Level in ccr4Δ Mutant (approximate)
CLB14 to 5-fold nih.gov
CLB24 to 5-fold nih.gov
CLB33-fold nih.gov
CLB43-fold nih.gov
CLB54 to 5-fold nih.gov
CLB618-fold nih.gov

Note: This table presents data on the relative increase in mRNA levels for different CLB genes in a ccr4Δ mutant compared to wild-type cells, based on search result nih.gov. The interactive nature is conceptual; the data is presented in a static table format.

Functional Domain Organization and Allosteric Regulation of Clb5 Protein

Cyclin Box Domain: Structure-Function Relationship in CDK Binding and Activation

The defining feature of cyclins, including CLB5, is the presence of the cyclin box domain. This domain, approximately 100 amino acids in length, is a protein-binding module composed of five helices ebi.ac.uk. It is essential for the interaction with and activation of CDKs wikipedia.orgebi.ac.ukwikipedia.org. The cyclin box domain facilitates the association between the cyclin and the catalytic CDK subunit, which is a prerequisite for kinase activity wikipedia.org.

The primary interaction between CDKs and cyclins involves conserved regions within both proteins, notably the αC-helix of the CDK and α-helix 5 of the cyclin nih.gov. Cyclin binding induces significant conformational changes in the CDK subunit, leading to the activation of the kinase wikipedia.orgnih.gov. These changes include a reorientation of the ATP-binding pocket, aligning it with the catalytic cleft, and a conformational switch in the activation segment (T-loop) of the CDK, making the substrate-binding cleft more accessible nih.govmdpi.com. This structural rearrangement is critical for the CDK-cyclin complex to efficiently bind ATP and phosphorylate target substrates wikipedia.orgnih.gov. The cyclin box domain thus acts as a crucial structural determinant for both the physical association with Cdk1 and the allosteric activation of its kinase activity.

Destruction Box Motif: Implications for Proteasomal Degradation

CLB5 protein levels are regulated throughout the cell cycle primarily through targeted proteasomal degradation mediated by ubiquitination researchgate.netnih.gov. A key signal for this degradation is the presence of a destruction box (D-box) motif, typically characterized by the consensus sequence RxxLxxxxN wikipedia.org. CLB5 contains a mitotic destruction box that has been implicated in its proteolytic functions wikipedia.org.

Degradation of CLB5 is largely mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit ubiquitin ligase wikipedia.orguni-goettingen.de. The APC/C, in conjunction with its activators like Cdc20, recognizes the D-box and other degrons on target proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome uni-goettingen.dewikipedia.orguniprot.org. While APC/C-mediated degradation is a significant pathway for CLB5 turnover, research indicates that CLB5 instability can also occur through an APC/C-independent mechanism uni-goettingen.de. Studies have shown that a version of CLB5 lacking its destruction box can still exhibit considerable instability, particularly during cell cycle phases when APC/C activity is low or in mutants impaired in APC/C function uni-goettingen.de. The half-life of CLB5 is significantly reduced in the presence of active APC/C, demonstrating a destruction box-dependent component to its degradation uni-goettingen.de. However, the observation that a D-box deletion has only a minor impact on cell cycle progression suggests overlapping functions between the APC/C-dependent and independent degradation pathways in regulating normal CLB5 levels uni-goettingen.de.

Other Regulatory Domains and their Contributions to CLB5 Activity

Beyond the cyclin box and destruction box, CLB5 contains other motifs and regions that contribute to its specific function and regulation.

One such region is a hydrophobic patch. This unique hydrophobic amino acid sequence is particularly important for CLB5 function, facilitating specific interactions with proteins within the pre-replication complex bound to DNA and aiding in the localization of CLB5 to DNA replication origins wikipedia.org. The hydrophobic patch is thought to serve as a substrate docking site, interacting with RxL motifs found in many CDK substrates nih.govresearchgate.netut.ee. This interaction enhances the efficiency and specificity of phosphorylation of target proteins involved in DNA replication ut.ee. Mutations disrupting this hydrophobic patch can significantly reduce CLB5 biological activity without necessarily affecting its associated kinase activity with Cdk1, highlighting its role in substrate targeting nih.govnih.gov.

Another regulatory motif identified in CLB5 is the ABBA motif. This amphipathic motif is involved in binding to APC/C activators, specifically Cdc20 in S. cerevisiae wikipedia.orgroyalsocietypublishing.orgoup.com. The presence of the ABBA motif in the N-terminal region of CLB5 contributes to its early degradation during mitosis compared to other APC/C substrates like securin and Dbf4 nih.govroyalsocietypublishing.orgnih.gov. While the D-box is a primary signal for APC/C-mediated degradation, the ABBA motif provides an additional binding site that can influence the timing and efficiency of CLB5 ubiquitination and subsequent proteasomal destruction nih.govnih.gov.

Mechanisms of Conformational Change and Allosteric Control upon CDK Binding

The binding of CLB5 to Cdk1 is a dynamic process that involves significant conformational changes in both proteins, leading to the activation of the kinase complex and allosteric regulation of its activity and substrate specificity.

Upon cyclin binding, the CDK undergoes a series of structural rearrangements. These include the repositioning of the αC-helix and changes in the activation loop (T-loop), which together create a properly formed active site capable of binding ATP and a protein substrate wikipedia.orgnih.govmdpi.com. The interaction between the cyclin box of CLB5 and Cdk1 stabilizes this active conformation wikipedia.org.

Allosteric control in CDK-cyclin complexes is maintained by various structural elements. The αC-helix region in the CDK is particularly important for allosteric regulation of the active site wikipedia.org. Cyclin binding causes a conformational change in this helix, moving it away from the active site cleft and contributing to the activation process wikipedia.org. Furthermore, the binding of substrates or inhibitors can induce additional conformational changes that modulate kinase activity. For example, the interaction of the CLB5 hydrophobic patch with RxL motifs in substrates can allosterically enhance the phosphorylation of those specific targets nih.govut.ee. The binding of inhibitors like Sic1, a CLB-specific Cdk1 inhibitor, also involves interactions that induce conformational changes, leading to inhibition of kinase activity nih.gov. These intricate conformational dynamics and allosteric mechanisms ensure that CLB5-Cdk1 activity is precisely regulated in time and space to coordinate DNA replication with the cell cycle.

Biochemical Mechanisms of Clb5 Cyclin Dependent Kinase Cdk Complex Formation and Activity

Stoichiometry and Assembly of CLB5-CDK Holoenzyme

The functional CLB5-CDK holoenzyme is a heterodimeric complex formed by the association of the regulatory subunit, CLB5 cyclin, and the catalytic subunit, the cyclin-dependent kinase Cdc28. yeastgenome.org The assembly involves the direct, non-covalent binding of one CLB5 molecule to one Cdc28 molecule, resulting in a 1:1 stoichiometry. yeastgenome.org This interaction is fundamental for the kinase's activity, as the Cdc28 subunit is inactive in its monomeric state. nih.gov The binding of CLB5 induces significant conformational changes in the Cdc28 protein, which partially activates its kinase function and prepares it for full activation. semanticscholar.orgmdpi.com In both mitotic and meiotic cell cycles, CLB5 accumulates and associates with Cdc28 to form an active protein kinase that is essential for initiating DNA replication. jenner.ac.uknih.gov

Table 1: Subunits of the CLB5-CDK Holoenzyme
SubunitDescriptionStoichiometry
CLB5S-phase B-type cyclin; regulatory subunit that directs the kinase to specific substrates.1
CDC28Cyclin-dependent kinase 1 (Cdk1); the catalytic subunit responsible for phosphorylation.1

Substrate Recognition and Phosphorylation Specificity of CLB5-CDK

The CLB5-Cdc28 complex exhibits distinct substrate specificity, which is crucial for ensuring that S-phase events are triggered at the correct time. This specificity is achieved through a dual recognition mechanism. The primary determinant is the consensus phosphorylation sequence on the substrate, typically S/T*-P-X-K/R, which is recognized by the active site of the Cdc28 kinase. berkeley.edubiorxiv.org

However, a key feature of CLB5-mediated substrate recognition is a secondary interaction that enhances phosphorylation efficiency for a specific subset of proteins. berkeley.eduut.ee CLB5 possesses a surface region known as the "hydrophobic patch," which binds to a short linear motif, termed the RXL or Cy motif (where R is arginine, X is any amino acid, and L is leucine), on its specific substrates. berkeley.edunih.gov This docking interaction increases the local concentration of the substrate relative to the kinase's active site, compensating for the relatively low intrinsic kinase activity of the CLB5-Cdc28 complex compared to mitotic cyclin complexes like CLB2-Cdc28. berkeley.edunih.gov

This mechanism allows CLB5-Cdc28 to efficiently phosphorylate key proteins involved in DNA replication and other early S-phase events. berkeley.eduut.ee Studies have identified numerous proteins that are preferentially phosphorylated by CLB5-Cdc28 in a hydrophobic patch-dependent manner. berkeley.edunih.gov

Table 2: Selected Substrates of the CLB5-CDK Complex
SubstrateFunctionRecognition Motif Interaction
Sld2Initiation of DNA replication. nih.govRXL motif binding to CLB5 hydrophobic patch. berkeley.edu
Cdc6Component of the pre-replicative complex. ut.eeRXL motif binding to CLB5 hydrophobic patch. ut.ee
Orc6Subunit of the Origin Recognition Complex. berkeley.eduRXL motif binding to CLB5 hydrophobic patch. berkeley.edu
Mcm3Subunit of the minichromosome maintenance complex. berkeley.eduRXL motif binding to CLB5 hydrophobic patch. berkeley.edu
Cdc14Phosphatase that antagonizes CDK activity. nih.govSpecific phosphorylation at Ser429. nih.gov
Mer2Meiosis-specific protein required for double-strand break formation. nih.govPhosphorylation at Ser30 primes for further phosphorylation. nih.gov
Ase1Microtubule-associated protein. nih.govPreferential phosphorylation by CLB5-Cdk1. nih.gov
Fin1Spindle-associated protein. berkeley.eduKXL motif binding to CLB5 hydrophobic patch. berkeley.edu

Catalytic Mechanism and ATP Hydrolysis by the CLB5-CDK Complex

The fundamental catalytic function of the CLB5-Cdc28 complex is to transfer the terminal (gamma) phosphate (B84403) group from an ATP molecule to a serine or threonine residue on a substrate protein. mdpi.com This phosphotransfer reaction is the core of its regulatory role. The catalytic cycle begins with the binding of ATP and the protein substrate to the active site of the Cdc28 subunit.

Role of CDK-Activating Kinase (CAK) in CLB5-CDK Activation

While the binding of CLB5 to Cdc28 is a prerequisite for kinase activity, it is not sufficient for full activation. nih.govwikipedia.org A crucial final step is the phosphorylation of the Cdc28 subunit itself by a CDK-Activating Kinase (CAK). nih.govnih.gov In Saccharomyces cerevisiae, the major CAK is a monomeric protein kinase called Cak1. nih.gov

Cak1 catalyzes the phosphorylation of a conserved threonine residue (Thr169 in Cdc28) located within a region known as the T-loop or activation segment. nih.gov In the inactive, unphosphorylated state, this T-loop partially obstructs the entrance to the kinase's active site, preventing efficient substrate binding. semanticscholar.org Phosphorylation by Cak1 induces a conformational change that moves the T-loop away from the active site, thereby fully opening the catalytic cleft for substrate binding and phosphotransfer. nih.govwikipedia.org This activating phosphorylation is a dominant and essential requirement for normal CDK function in vivo. nih.gov Unlike in animal cells where CAK generally phosphorylates the CDK only after cyclin has bound, the yeast Cak1 can phosphorylate monomeric Cdc28. nih.govwikipedia.org Nevertheless, both cyclin binding and CAK phosphorylation are necessary to produce the fully active CLB5-Cdc28 kinase complex required for S-phase progression. nih.gov

Role of Clb5 Protein in Dna Replication Initiation and S Phase Progression

Regulation of Origin Recognition Complex (ORC) and Pre-Replication Complex (Pre-RC) Formation

The initiation of DNA replication in eukaryotes begins with the assembly of the Pre-Replication Complex (Pre-RC) at specific DNA sequences called origins of replication. This multi-step process, known as origin licensing, occurs during the G1 phase of the cell cycle when CDK activity is low. nih.govresearchgate.netf1000research.com The Origin Recognition Complex (ORC), a six-subunit complex, binds to origin DNA and serves as a platform for the sequential loading of other proteins, including Cdc6, Cdt1, and the Mcm2-7 helicase complex. csic.esresearchgate.netf1000research.commit.edupnas.orgwikipedia.org The formation of the Pre-RC renders an origin competent for firing. researchgate.netpnas.org

While Pre-RC assembly occurs in G1, its activation and the subsequent initiation of DNA synthesis are triggered by the rise in CDK activity, particularly that of CLB5-Cdc28, at the onset of S phase. nih.govcsic.esresearchgate.netf1000research.comrupress.org Importantly, high CDK activity, including that driven by CLB5, also plays a critical role in preventing the re-formation of Pre-RCs after origins have fired. nih.govresearchgate.netnih.govberkeley.edunih.govpnas.orgnih.govpnas.orgmolbiolcell.orgmolbiolcell.org This inhibition is crucial to ensure that each portion of the genome is replicated only once per cell cycle, preventing potentially catastrophic re-replication. nih.govnih.govberkeley.edunih.govpnas.orgmolbiolcell.org

CLB5 protein has been shown to bind directly and stably to the ORC, specifically interacting with the Orc6 subunit through an 'RXL' docking sequence in Orc6 and a hydrophobic patch on CLB5. mit.edunih.govnih.govdoi.orgnih.gov This interaction requires replication initiation and persists throughout the remainder of S phase and into M phase. nih.govdoi.org The binding of CLB5 to ORC is proposed to act as an origin-localized control switch that specifically prevents reinitiation at replicated origins. nih.govnih.govdoi.org While high CDK activity prevents Pre-RC formation through phosphorylation of components like Cdc6, Mcm2-7, Orc2, and Orc6 nih.govresearchgate.netwikipedia.orgnih.govberkeley.edunih.govpnas.orgnih.govpnas.orgmolbiolcell.orgmolbiolcell.org, the direct interaction between CLB5 and Orc6 may contribute to preventing re-replication through mechanisms potentially involving steric hindrance or localized phosphorylation of proteins near the initiated origin. nih.gov The association of CLB5 with ORC appears to occur after the Pre-RC is dismantled following replication, suggesting a mechanism where CLB5 specifically protects replicated origins from reinitiation. nih.gov

Activation of DNA Helicases (e.g., Mcm2-7) at Replication Origins

The Mcm2-7 complex, loaded onto DNA during Pre-RC formation, is the core of the eukaryotic replicative helicase. researchgate.netf1000research.comasm.org However, in the Pre-RC state, the Mcm2-7 helicase is inactive. Activation of the helicase and the initiation of DNA unwinding require the coordinated action of two key kinases: S-phase CDK (primarily CLB5,6-Cdc28 in yeast) and Dbf4-dependent kinase (DDK). nih.govcsic.esresearchgate.netpnas.orgrupress.orgwikipedia.orgfrontiersin.org

The rise in CLB5-Cdc28 and DDK activities at the G1/S transition triggers a series of events leading to the recruitment of additional factors, including Cdc45 and the tetrameric GINS complex (composed of Psf1, Psf2, Psf3, and Sld5). f1000research.comasm.orgfrontiersin.orgnih.govelifesciences.orgresearchgate.net The association of Cdc45 and GINS with the Mcm2-7 complex forms the active Cdc45-Mcm2-7-GINS (CMG) helicase, which is responsible for unwinding the origin DNA to create the replication forks. f1000research.comasm.orgfrontiersin.orgelifesciences.orgrsc.org

CLB5-dependent CDK activity is essential for the recruitment of specific factors required for CMG formation and helicase activation. Notably, CLB5-Cdc28 phosphorylates proteins such as Sld2 and Sld3, which are crucial for the subsequent recruitment of Dpb11, GINS, and DNA polymerase ε to the origins. molbiolcell.orgfrontiersin.orgembopress.org While DDK phosphorylates the MCM complex to facilitate the initial recruitment of Sld3 and Cdc45 frontiersin.orgresearchgate.net, the full assembly and activation of the CMG complex, particularly the recruitment of GINS, are dependent on both DDK and CLB5-CDK activities and their downstream targets like Sld2 and Dpb11. frontiersin.orgnih.gov CLB5 plays a more prominent role than CLB6 in promoting the timely activation of both early and late-firing origins, whereas CLB6 is primarily involved in activating early origins. nih.govcsic.eswikipedia.org In the absence of CLB5, S-phase progression is delayed because the activation of late origins is impaired. wikipedia.orgembopress.org

Co-ordination of DNA Synthesis with Cell Cycle Checkpoints

CLB5 plays a significant role in coordinating DNA replication with cell cycle progression and interacting with surveillance mechanisms, such as DNA replication checkpoints. These checkpoints are crucial for monitoring the integrity of the genome and ensuring that cell cycle events occur in the correct order.

Studies have shown that the S-phase cyclins CLB5 and CLB6 are regulated in response to genotoxic stress and replication stress. nih.govnih.gov The S-phase checkpoint, which is activated by stalled replication forks or DNA damage during S phase, can influence the stability and levels of CLB5. nih.govnih.gov In the presence of replication stress, the normally unstable pool of CLB5 is stabilized. nih.govnih.gov This stabilization of CLB5 in response to replication stress highlights its involvement in the cellular response to compromised DNA synthesis.

Furthermore, CLB5 and CLB6 are essential for the proper execution of premeiotic DNA replication and the activation of the meiotic S/M checkpoint, which prevents premature entry into meiosis II before DNA replication is complete. jenner.ac.uk In mitotic cells, the Mec1/ATR checkpoint contributes to delaying anaphase when DNA replication is ongoing, a process in which CLB5 is implicated. rupress.orgwikipedia.orgjenner.ac.uk

A critical aspect of CLB5's function in coordinating DNA synthesis is its role in preventing re-replication within a single cell cycle. As discussed in Section 6.1, the high CDK activity driven by CLB5 after origin firing actively inhibits the reassembly of Pre-RCs. nih.govresearchgate.netnih.govberkeley.edunih.govpnas.orgmolbiolcell.org This mechanism, involving phosphorylation and inhibition of key Pre-RC components, ensures that once an origin has been replicated, it cannot fire again until the next cell cycle after CDK activity drops in late mitosis. nih.govresearchgate.netpnas.org

CLB5-Dependent Phosphorylation Events Critical for S-Phase Entry

The activation of CLB5-Cdc28 kinase activity at the G1/S transition is a pivotal event that triggers entry into S phase and the initiation of DNA replication. This is achieved through the phosphorylation of a variety of protein substrates that are essential for the initiation process. berkeley.edu

One of the key phosphorylation events mediated by CLB5-Cdc28 is the phosphorylation of the CDK inhibitor Sic1. nih.govresearchgate.netpnas.org Sic1 binds to and inhibits CLB-Cdc28 complexes, preventing premature CDK activity in G1. nih.govresearchgate.netpnas.org Phosphorylation of Sic1 by G1 cyclins (Cln-CDK) targets it for degradation by the SCF ubiquitin ligase complex, thereby unleashing the activity of CLB5-Cdc28 and allowing S-phase entry. nih.govresearchgate.net

Upon activation, CLB5-Cdc28 phosphorylates several substrates directly involved in the initiation and progression of DNA replication. Crucial targets include the replication initiation factors Sld2 and Sld3. molbiolcell.orgfrontiersin.orgembopress.org Phosphorylation of Sld2 and Sld3 by CLB5-CDK is a prerequisite for their interaction with Dpb11 and the subsequent recruitment of the GINS complex and DNA polymerase ε, which are necessary for the formation of the active CMG helicase and the initiation of DNA synthesis. frontiersin.orgnih.gov

In addition to its positive roles in initiating replication, CLB5-Cdc28 also phosphorylates components of the Pre-RC, such as Cdc6, Orc2, and Orc6. nih.govmit.eduwikipedia.orgnih.govberkeley.edupnas.orgnih.govpnas.orgmolbiolcell.orgmolbiolcell.org These phosphorylation events contribute to the inhibition of Pre-RC reassembly after origin firing, preventing re-replication. Phosphorylation of Cdc6 can lead to its degradation, while phosphorylation of the Mcm2-7 complex can cause its exclusion from the nucleus. nih.govberkeley.edumolbiolcell.org The phosphorylation of ORC subunits also plays a role in this inhibitory mechanism. mit.eduwikipedia.orgnih.govnih.govpnas.orgmolbiolcell.orgmolbiolcell.org Thus, CLB5-dependent phosphorylation events are critical not only for promoting the timely initiation of DNA replication but also for enforcing the once-per-cell-cycle rule of replication.

Contribution of Clb5 Protein to Other Cell Cycle Events and Processes

Role in Spindle Pole Body Duplication and Segregation

CLB5 plays a role in the duplication and segregation of the spindle pole body (SPB), the microtubule-organizing center in yeast, which is functionally equivalent to the centrosome in animal cells. SPB duplication occurs once per cell cycle, similar to DNA replication. molbiolcell.orgresearchgate.net This process involves the formation of a new SPB adjacent to the existing one, initiated at a structure called the half-bridge. molbiolcell.organnualreviews.org

CLB5-associated kinase activity, in conjunction with Cdc28, is implicated in the timely separation of SPBs and the assembly of the mitotic spindle. scispace.comnih.govplos.org While the precise molecular details are still being elucidated, studies suggest that Clb/Cdc28 complexes promote spindle pole separation. plos.org In meiosis, Clb5- and Clb6-mediated Cdk1 activity is required early on, whereas other cyclins like Clb1, Clb3, and Clb4 become active later, after the onset of metaphase I. molbiolcell.org

Research using cdc28-4 clb5Δ mutant cells, designed to bypass cyclin functional redundancy, has indicated a role for Clb5-Cdc28 in enforcing intrinsic SPB asymmetry and timing the addition of specific components, such as Spc72, to the new SPB outer plaque. elifesciences.orgelifesciences.org Defects in Clb5 function can lead to premature recruitment of Spc72 and disruption of spindle polarity. elifesciences.orgelifesciences.org

Interplay with Mitotic Cyclins and Regulation of Mitotic Onset

CLB5 interacts with other cyclins, particularly mitotic cyclins, and influences the regulation of mitotic onset. While Clb5 and Clb6 are primarily known as S-phase cyclins, their levels rise earlier than other B-type cyclins and persist throughout S and M phases. wikipedia.org

The early expressed Clb cyclins, including Clb3, Clb4, and Clb5, collectively play an essential role during S phase by inactivating the Anaphase Promoting Complex (APC) associated with Hct1 (APCHct1). nih.govresearchgate.net This inactivation is crucial for the effective accumulation of late mitotic cyclins, such as Clb2, which are critical for the onset of mitosis. nih.govresearchgate.net This demonstrates a reversed relationship compared to M phase, where APC activity leads to the destruction of Clb proteins. nih.gov

Studies have shown that a lack of Clb5 function can compromise the cell's ability to build up sufficient levels of Clb2 protein, although the reduced amount may still be enough to allow mitotic onset. researchgate.net This suggests that Clb5 contributes to reaching the necessary collective Clb kinase activity levels required for proper cell cycle progression into mitosis.

Functions in DNA Damage Response and Genome Stability

CLB5 is involved in maintaining genome stability and participates in aspects of the DNA damage response. While Clb5 is crucial for efficient DNA replication, its absence can lead to defects in DNA integrity. nih.govnih.gov

Specifically, Clb5 has been shown to promote the stability of ribosomal RNA gene (rDNA) repeats. nih.govtandfonline.comalliedacademies.org The rDNA region in yeast is prone to instability due to replication fork arrest at replication fork barriers (RFBs). nih.govtandfonline.comalliedacademies.org Absence of Clb5 leads to reduced efficiency of replication initiation in rDNA, potentially causing delayed arrival of converging forks and more stable arrest at RFBs. nih.govtandfonline.comalliedacademies.org Although deletion of CLB5 may not directly affect double-strand break (DSB) formation or repair at the RFB, it can result in homologous recombination-dependent rDNA instability. nih.govtandfonline.comalliedacademies.org This suggests that persistently arrested forks in the absence of sufficient Clb5 activity can lead to recombination-mediated instability. nih.govtandfonline.com Clb5 is thought to help establish the proper interval for active replication origins, thereby shortening the distance DNA polymerases need to travel and potentially reducing Fob1-independent DNA damage. nih.govtandfonline.comalliedacademies.org

Furthermore, genetic interactions link Clb5 to components of the DNA damage checkpoint. For instance, clb5 swi4 mutant cells arrest at G2/M due to the activation of the DNA-damage checkpoint, exhibiting increased rates of chromosome loss and mitotic recombination, confirming defects in DNA integrity. nih.govnih.govoup.com

Post Translational Modification and Proteasomal Degradation of Clb5 Protein

Ubiquitination Pathways Mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C)

The APC/C is a crucial regulator of mitosis and G1 phase, targeting numerous proteins for proteasome-mediated degradation via ubiquitination. CLB5 is a known substrate of the APC/C. uni-freiburg.deuni-freiburg.deyeastgenome.org This ubiquitination involves the attachment of multiple copies of ubiquitin to CLB5, marking it for destruction by the 26S proteasome. uniprot.org

The APC/C's activity and substrate specificity are regulated by interchangeable activator subunits, primarily Cdc20 and Cdh1 in budding yeast. yeastgenome.orgnih.govnih.gov Both Cdc20 and Cdh1 recognize specific degradation motifs, or degrons, present in the target proteins. yeastgenome.orgnih.govnih.gov The degradation of CLB5 is essential for cell viability. yeastgenome.orgnih.gov

Specificity Factors (e.g., Cdc20, Cdh1) in CLB5 Degradation

CLB5 degradation is mediated by both APC/CCdc20 and APC/CCdh1, depending on the cell cycle stage. APC/CCdc20 is primarily active in early mitosis, while APC/CCdh1 is active in late mitosis and G1 phase. nih.govnih.gov Substrates are recognized through degradation motifs such as the Destruction box (D-box) and the KEN-box. yeastgenome.orgnih.govnih.gov Mutations within these motifs can prevent substrate recognition and lead to increased protein stability. yeastgenome.orgnih.gov

CLB5 contains a mitotic destruction box that has been implicated in its proteolytic functions. genecards.org Additionally, an ABBA motif in the N-terminal region of CLB5 contributes to its degradation, particularly its early mitotic degradation via APC/CCdc20. nih.govnih.govidrblab.cnnih.govdocking.org This ABBA motif is a short amino acid sequence that binds directly to the APC/C activators Cdc20 and Cdh1. nih.govidrblab.cnnih.gov Early CLB5 degradation also depends on its interaction with the Cdk1-Cks1 complex, which provides additional binding sites for APC/CCdc20. nih.govidrblab.cnnih.govdocking.org

Timing and Regulation of CLB5 Proteolysis during the Cell Cycle

CLB5 levels rise during G1 and stay high throughout S and M phases. genecards.org Degradation of CLB5 begins early in mitosis, preceding the degradation of other APC/C substrates like securin and Dbf4. nih.govidrblab.cnnih.govdocking.org Quantitative fluorescence microscopy in living budding yeast cells has shown that CLB5 degradation begins approximately six minutes earlier than the degradation of securin. nih.govidrblab.cnnih.govdocking.org This ordered degradation is crucial for the irreversible transitions of the cell cycle. uniprot.org

While APC/CCdc20 is responsible for the initial degradation of CLB5 in mitosis, APC/CCdh1 also contributes to CLB5 degradation, particularly in G1 phase. uni-freiburg.denih.govrcsb.orgresearchgate.net The activity of Cdc20 is limited to mitosis, while Cdh1 activity is limited to the end of mitosis and G1. nih.gov The spindle assembly checkpoint delays the onset of CLB5 degradation mediated by APC/CCdc20, although it does not fully stabilize the protein. nih.govdocking.org

The temporal control of CLB5 degradation is critical for regulating Cdk1 activity and ensuring the proper timing of cell cycle events. yeastgenome.org Low levels of CLB5 during early anaphase contribute to the dephosphorylation of CLB5-specific substrates by the Cdc14 phosphatase. yeastgenome.org

Here is a data table illustrating the relative timing of degradation for some APC/C substrates in budding yeast mitosis:

APC/CCdc20 SubstrateTiming of Degradation Relative to Anaphase EntryKey Regulators/Motifs Involved
CLB5Begins early in mitosis (approx. 6 minutes before securin) nih.govidrblab.cnnih.govdocking.orgD-box, ABBA motif, interaction with Cdk1-Cks1 genecards.orgnih.govidrblab.cnnih.govdocking.org
Securin (Pds1)Degraded after CLB5, triggering anaphase nih.govidrblab.cnnih.govdocking.orgD-box, phosphorylation-dependent delay yeastgenome.orgnih.govnih.govidrblab.cnnih.govdocking.orggenecards.org
Dbf4Degraded around the same time as securin nih.govdocking.org

Phosphorylation-Dependent Regulation of CLB5 Stability

Phosphorylation plays a significant role in regulating protein stability, including that of cyclins. uniprot.org CLB5 stability is subject to phosphorylation-dependent regulation. uni-freiburg.deyeastgenome.orgresearchgate.netplos.orggenecards.org The interaction of CLB5 with the Cdk1-Cks1 complex is important for its early degradation by APC/CCdc20. nih.govidrblab.cnnih.govdocking.org

Dephosphorylation by the Cdc14 phosphatase also regulates CLB5 stability. yeastgenome.orggenecards.org CLB5 is stable in cdc14-3 mutant cells arrested in telophase but is absent in cdc15-2 cells arrested in telophase, indicating that CLB5 stability is regulated by Cdc14. genecards.org A mutation at residue T60A in CLB5 can restore its degradation in cdc14-3 arrested cells, suggesting that dephosphorylation of this residue by Cdc14 is necessary for CLB5 degradation. genecards.org This suggests that, similar to Pds1, CLB5 degradation is inhibited by phosphorylation and regulated by Cdc14-mediated dephosphorylation. genecards.org

Other Potential Regulatory Roles (e.g., Deubiquitination by Ubp15)

While ubiquitination targets proteins for degradation, deubiquitinating enzymes (DUBs) can counteract this process by removing ubiquitin chains, thereby stabilizing proteins. genecards.org The deubiquitinating enzyme Ubp15 has been shown to play a role in regulating CLB5 stability. nih.govrcsb.orgresearchgate.netgenecards.orgnih.gov

Ubp15 promotes the accumulation of S-phase cyclins, including CLB5, which is necessary for timely entry into S phase. nih.govrcsb.orgresearchgate.net Ubp15 counteracts the APC/CCdh1-mediated degradation of CLB5 during G1 phase. nih.govrcsb.orgresearchgate.net In ubp15∆ cells, the APC/CCdh1-mediated degradation of CLB5 is accelerated, leading to delayed progression from G1 into S phase. nih.govrcsb.orgresearchgate.net Ubp15 interacts with CLB5 independently of Cdh1 and deubiquitinates CLB5 in a reconstituted system. nih.govrcsb.orgresearchgate.net This deubiquitination by Ubp15 thus opposes APC activity towards CLB5, allowing CLB5 to accumulate and facilitate timely S phase entry. nih.govrcsb.orgresearchgate.net

Distinct Mechanisms of Stability Compared to Other Cyclins (e.g., CLB6)

The stability of different cyclins is regulated by distinct mechanisms, contributing to their specific roles and timing within the cell cycle. While CLB5 is primarily targeted for degradation by the APC/C, its paralog, CLB6, is degraded through a different pathway. nih.govdntppool.orgencyclopedia.pub

Unlike CLB5, which is stable until mitosis and degraded by APC/CCdc20 and APC/CCdh1, CLB6 is degraded rapidly at the G1/S border. nih.govdntppool.org This early degradation of CLB6 is mediated by the SCFCdc4 ubiquitin ligase complex. nih.govdntppool.orgencyclopedia.pub CLB6 lacks the destruction box motif typically recognized by the APC/C but contains putative Cdc4 degron motifs in its N-terminus. nih.gov Efficient degradation of CLB6 requires the activities of both Cdc28 (Cdk1) and Pho85, and mutation of phosphorylation sites in the N-terminus of CLB6 can lead to its stabilization by preventing SCFCdc4 binding. nih.govdntppool.org

The differential regulation of CLB5 and CLB6 stability underlies their functional differences in promoting S-phase progression. nih.gov CLB5 is required for the timely progression through S phase, including the efficient firing of late replication origins, while CLB6 is not. nih.gov

Here is a data table summarizing the primary degradation pathways for CLB5 and CLB6:

CyclinPrimary Ubiquitin Ligase ComplexPrimary Specificity Factor(s)Timing of Degradation
CLB5APC/C uni-freiburg.deuni-freiburg.deyeastgenome.orgnih.govnih.govgenecards.orgnih.govidrblab.cnnih.govdocking.orgnih.govrcsb.orgresearchgate.netnih.govnih.govCdc20 (mitosis), Cdh1 (late mitosis/G1) uni-freiburg.deyeastgenome.orgnih.govnih.govnih.govdocking.orgnih.govrcsb.orgresearchgate.netEarly mitosis, also in G1 uni-freiburg.deyeastgenome.orggenecards.orgnih.govidrblab.cnnih.govdocking.orgnih.govrcsb.orgresearchgate.netyeastgenome.orgnih.govnih.govuniprot.org
CLB6SCFCdc4 nih.govdntppool.orgencyclopedia.pubCdc4 nih.govdntppool.orgG1/S border nih.govdntppool.org

Compound Names and Identifiers

Protein Protein Interaction Networks of Clb5 Protein

Identification and Characterization of CLB5-Interacting Partners

CLB5 interacts with a diverse set of proteins, including core cell cycle regulators, DNA replication factors, checkpoint proteins, and components of signal transduction pathways. These interactions have been identified through various experimental approaches, such as two-hybrid analysis, co-purification, and synthetic genetic array (SGA) analysis nih.govnih.govnih.govut.eedisprot.orgharvard.edunih.govuniprot.orgbindingdb.org.

Interactions with Core Cell Cycle Regulators (e.g., Cdc28, Sic1, Cdc6)

A primary interaction of CLB5 is with the cyclin-dependent kinase (CDK) Cdc28. CLB5 binds to and activates Cdc28, forming the CLB5-Cdc28 complex, which is the main kinase responsible for triggering DNA replication initiation in budding yeast wikipedia.orgcsic.esoup.com. This complex phosphorylates various substrates essential for S phase entry.

CLB5-Cdc28 activity is tightly regulated, partly by the CDK inhibitor Sic1. Sic1 binds to CLB5-Cdc28 complexes, inhibiting their kinase activity oup.com. The degradation of Sic1, triggered by G1 cyclins (Cln1, Cln2)-Cdc28 activity, is a key event for the activation of CLB5-Cdc28 and subsequent entry into S phase csic.es. Sic1 interacts strongly with all B-type cyclins tested, including CLB5 molbiolcell.org.

CLB5 also interacts with Cdc6, a protein essential for the assembly of the pre-replicative complex (pre-RC) at origins of replication nih.govut.eeberkeley.edu. While Cdc6 associates specifically with Clb2, its stable association with Clb5 has been reported in vitro, although not consistently observed ex vivo at endogenous expression levels molbiolcell.org. The interaction between Clb5 and Orc6, a subunit of the Origin Recognition Complex (ORC), appears to facilitate the phosphorylation of Cdc6's N-terminus in pre-RCs tandfonline.com.

Interactions with DNA Replication Factors (e.g., ORC components)

CLB5 binds stably and directly to the Origin Recognition Complex (ORC), a six-subunit complex that binds to origins of replication nih.govdoi.orgmit.edu. This interaction is mediated specifically through the Orc6 subunit of ORC nih.govmit.edu. The association of CLB5 with ORC occurs after replication initiation and is maintained throughout the remainder of S phase and into M phase nih.gov. This interaction is proposed to provide an origin-localized replication control switch that prevents reinitiation at replicated origins nih.govdoi.org. Eliminating the Clb5-Orc6 interaction sensitizes cells to lethal overreplication nih.govdoi.org. CLB5-Cdc28 complexes purified from insect cells can interact with an ORC-origin DNA complex in vitro nih.gov.

CLB5 also interacts with other proteins involved in DNA replication, such as Sld2 and Mcm3, and its specificity for these targets often depends on the interaction between the CLB5 hydrophobic patch and RXL motifs in the substrates ut.eeberkeley.edu.

Interactions with Checkpoint Proteins

CLB5 has been shown to interact with components of checkpoint pathways, particularly those involved in the DNA damage checkpoint and spindle assembly checkpoint nih.govnih.govnih.govnih.govthebiogrid.org. Synthetic genetic array analysis has identified synthetic lethality between a clb5 deletion and deletions in certain spindle assembly checkpoint genes, such as BUB1 and BUB3 nih.govnih.gov. This suggests a functional interaction, although the lethality may be related to functions of Bub1 and Bub3 unrelated to their canonical spindle checkpoint function nih.govnih.gov. A synthetic interaction between pkc1 and slt2 mutations (components of the PKC pathway) and rad9 (a DNA damage checkpoint gene) has also been observed, suggesting a connection between the PKC pathway, CLB5, and DNA integrity nih.govnih.gov. CLB5 also shows an interaction summary with TEL1, a DNA damage checkpoint protein thebiogrid.org. Mec1, another DNA damage checkpoint kinase, is also a potential interacting partner disprot.orgbidd.groupidrblab.net.

Interactions with Signal Transduction Pathways (e.g., PKC Pathway)

Genetic studies have revealed a functional connection between CLB5 and the Protein Kinase C (PKC) pathway in Saccharomyces cerevisiae nih.govnih.govescholarship.orguva.nl. Mutations in pkc1 or slt2 (which encodes Mpk1, a kinase in the PKC pathway) are synthetically lethal with a clb5 mutation, indicating that CLB5 and the PKC pathway share some common essential functions nih.govnih.gov. Overexpression of genes in the PKC pathway can rescue the growth defect of clb5 swi4 mutant cells nih.govnih.gov. This suggests that the PKC pathway can compensate for the absence of CLB5 under certain conditions. This interaction highlights a role for CLB5 not only in cell cycle progression but potentially also in the maintenance of cell integrity, a major function of the PKC pathway nih.govnih.gov.

Structural Basis of Key Protein-Protein Interactions (e.g., RXL motifs, Hydrophobic Patch)

The specificity of CLB5-Cdc28 for certain substrates is significantly influenced by docking interactions between CLB5 and its binding partners. A key structural feature involved in many of these interactions is a hydrophobic patch on the surface of the CLB5 protein nih.govut.eeberkeley.edutandfonline.com. This hydrophobic patch interacts with linear motifs, particularly the "RXL" (Arginine-any amino acid-Leucine) or "Cy" motif, found in many CDK substrates and inhibitors nih.govut.eeberkeley.edutandfonline.com.

The interaction between the CLB5 hydrophobic patch and the RXL motif in substrates enhances the affinity between the kinase and the substrate, thereby increasing the rate of substrate phosphorylation ut.ee. Mutation of either the hydrophobic patch on CLB5 or the RXL motif on the substrate can lead to a reduction in this interaction and decreased phosphorylation efficiency ut.ee.

A well-characterized example is the interaction between CLB5 and Orc6. This interaction is mediated by the CLB5 hydrophobic patch and an RXL sequence in Orc6 nih.govdoi.orgmit.edu. This direct interaction can occur when ORC is bound to origin DNA nih.gov.

While the RXL motif is a prominent docking site, other motifs also contribute to CLB5 interactions. For instance, an NPF motif in the CDK inhibitor Sic1 has been found to stimulate phosphorylation specifically by CLB5-Cdc28, and this interaction does not appear to depend on the CLB5 hydrophobic patch ut.ee.

Computational structural models of CLB5 with an RXL peptide bound to the hydrophobic patch support the structural basis of this interaction, often based on alignments with crystal structures of related cyclin-CDK complexes nih.gov.

Dynamic Regulation of this compound Complex Formation

The formation and activity of CLB5-containing protein complexes are dynamically regulated throughout the cell cycle. This compound levels rise during G1 and remain high throughout S and M phases wikipedia.org. The assembly of the active CLB5-Cdc28 complex is primarily controlled by the degradation of the inhibitor Sic1 at the G1/S transition csic.es.

The interaction of CLB5 with ORC at origins of replication is also cell cycle-regulated. This association requires replication initiation and persists throughout S and into M phase nih.gov. This dynamic association ensures that CLB5-Cdc28 activity is localized to origins after firing, contributing to the prevention of re-replication nih.govdoi.org. The dynamic nature of these interactions, influenced by factors like phosphorylation and the presence of inhibitors or activators, is crucial for coordinating DNA replication with other cell cycle events ut.eenih.gov.

Genetic and Epigenetic Regulation Modulating Clb5 Protein Function

Phenotypic Analysis of CLB5 Gene Deletion and Overexpression Mutants

The CLB5 gene is considered non-essential in Saccharomyces cerevisiae as a single deletion mutant is viable yeastgenome.org. However, the absence of CLB5 protein leads to observable phenotypic changes, primarily related to cell cycle progression. A null mutation in CLB5 results in slow growth, delayed progression through both the G1 and S phases of the cell cycle, and an increase in cell size yeastgenome.orgyeastgenome.org. Specifically, clb5Δ cells take a longer time to complete S phase doi.orgnih.govnih.gov. This delay in S phase is attributed to a reduction in the efficiency of replication origin firing, particularly affecting late-firing origins nih.govtandfonline.com. While clb6Δ single mutants show little or no effect on S phase progression, the deletion of both CLB5 and its paralog CLB6 prevents the timely initiation of DNA replication nih.gov. Interestingly, deleting both CLB5 and CLB6 in clb5Δ cells can suppress the rDNA instability and origin firing defects observed in clb5Δ single mutants tandfonline.com.

Overexpression of CLB5 also leads to distinct phenotypes, including a delayed S phase, increased cell size, and abnormal nuclear morphology yeastgenome.orgyeastgenome.org. High levels of CLB5 can be toxic and alter chromosomal segregation, inducing sensitivity to benomyl, which indicates an alteration of the spindle checkpoint pnas.orgnih.gov. Overexpression of CLB5 can lead to an increase in large budded cells with an undivided nucleus pnas.org.

The following table summarizes the key phenotypes associated with CLB5 deletion and overexpression:

Mutant TypePhenotypeEffect on this compound FunctionSource
clb5Δ (null)Slow growth, delayed G1 and S phases, increased cell sizeLoss of primary S-phase promoting activity yeastgenome.orgyeastgenome.org
Lengthened S phaseImpaired efficient replication origin firing, especially late origins doi.orgnih.govnih.govtandfonline.com
rDNA instability (partially suppressed by clb6Δ)Reduced replication initiation efficiency in rDNA tandfonline.com
CLB5 overexpressionDelayed S phase, increased cell size, abnormal nuclear morphologyExcess S-phase promoting activity, potential disruption of cell cycle coordination yeastgenome.orgyeastgenome.org
Chromosomal instability, sensitivity to benomyl, altered spindle checkpointDisruption of normal cell cycle progression and checkpoint control nih.gov
Accumulation of large budded cells with undivided nucleusDefective nuclear division pnas.org

Synthetic Lethality and Viability Studies with Other Cell Cycle Gene Mutations

Genetic interactions, particularly synthetic lethality, reveal functional relationships and dependencies between genes. Studies involving CLB5 have identified synthetic lethal or sick interactions with mutations in various other cell cycle and regulatory genes.

Deletion of CLB5 in combination with mutations in other cyclin genes can lead to inviability. For instance, while single deletions of CLB5 or its paralog CLB6 are viable, the clb3 clb4 clb5 triple mutant and the cln1 cln2 clb5 clb6 quadruple mutants are inviable yeastgenome.orgyeastgenome.org. The clb3 clb4 clb5 mutants are defective in spindle assembly and arrest with unseparated spindle pole bodies (SPBs) and a 2N DNA content, suggesting a redundant essential function of Clb3, Clb4, and Clb5 in the spindle pathway after SPB duplication rupress.org.

Synthetic lethality has also been observed between clb5 deletion and mutations in genes involved in DNA replication control and cell cycle regulation. Deletion of CLB5 is lethal in a cdc6DNT background (a mutation stabilizing Cdc6), and clb5 GAL-CDC6DNT cells are nearly inviable under inducing conditions amyikuilab.com. This suggests a role for Clb5 in preventing rereplication, potentially through interaction with Orc6 amyikuilab.com.

Furthermore, deletion of CLB5 and CDC55, which encodes a regulatory subunit of protein phosphatase 2A, is synthetically lethal drexel.edubiorxiv.org. This indicates a critical requirement for both proteins, particularly during premeiotic S phase drexel.edu.

Mutations in SID2, a gene involved in DNA replication or repair, cause synthetic lethality with sic1 deletion. Deleting CLB5 and CLB6 substantially suppresses the inviability of sid2-1 sic1Δ cells, while stabilizing this compound exacerbates the defects nih.govswarthmore.edu. This highlights the interplay between Clb5/6 activity, the CDK inhibitor Sic1, and Sid2 function in maintaining viability during S phase.

A synthetic lethal interaction exists between clb5Δ and swi4 mutations nih.gov. clb5Δ swi4 mutant cells arrest at G2/M due to activation of the DNA-damage checkpoint and show dramatically increased rates of chromosome loss and mitotic recombination, suggesting defects in DNA integrity nih.gov. This synthetic lethality is specific to clb5 among the CLB genes tested nih.gov.

The following table summarizes some notable synthetic lethal or sick interactions involving CLB5:

Gene 1 MutationGene 2 MutationOutcomeImplicationSource
clb5Δclb3Δ clb4ΔSynthetic LethalityRedundant function in spindle assembly yeastgenome.orgyeastgenome.orgrupress.org
clb5Δclb6Δ cln1Δ cln2ΔSynthetic LethalityCombined loss of S-phase and G1 cyclins is essential yeastgenome.orgyeastgenome.org
clb5Δcdc6DNTSynthetic LethalityRole in preventing rereplication amyikuilab.com
clb5Δcdc55ΔSynthetic LethalityCritical role in premeiotic S phase drexel.edubiorxiv.org
clb5Δswi4ΔSynthetic LethalityFunctional connection in DNA integrity and cell cycle progression nih.gov
clb5Δsic1Δ sid2-1Suppression of lethalityInterplay between Clb5/6, Sic1, and Sid2 in S phase viability nih.govswarthmore.edu

Epistatic Relationships of CLB5 with Other Genes in Regulatory Pathways

Epistasis describes how the phenotypic effect of a mutation in one gene is dependent on the presence of mutations in one or more other genes uottawa.canumberanalytics.comfiveable.me. Epistatic relationships involving CLB5 highlight its position and influence within various regulatory pathways.

The synthetic lethality observed between clb5Δ and swi4Δ suggests an epistatic relationship where the absence of both functional proteins severely impacts DNA integrity and cell cycle progression nih.gov. This points to a functional connection between Clb5 and the SBF (Swi4-Swi6) transcription factor complex, which regulates genes involved in G1/S transition and DNA metabolism nih.govcsic.es. While SBF indirectly affects Clb5 activity by regulating G1 cyclins that promote Sic1 degradation (an inhibitor of Clb-Cdc28 kinases), the synthetic lethality suggests a more direct or critical collaborative role, potentially in the regulation of replication origins to prevent rereplication nih.govcsic.es.

Studies on transcriptional silencing at the HMR mating-type locus have revealed an epistatic relationship between CLB5 and SIR1. Deletion of CLB5 can bypass the requirement for SIR1 in silencing a sensitized version of HMR molbiolcell.orgnih.gov. This suggests that perturbing the cell cycle by removing Clb5 can influence chromatin structure and promote silencing through a SIR1-independent mechanism molbiolcell.org. This epistatic interaction indicates that this compound function, by influencing S phase progression and potentially origin firing, plays a role in establishing or maintaining chromatin states.

In the context of meiotic progression, the clb5Δ set1Δ double mutant behaves similarly to the set1Δ single mutant with respect to delayed centromere and telomere redistribution and lack of bouquet formation biologists.com. This epistatic relationship suggests that Set1, a histone methyltransferase, acts downstream or in a pathway parallel to Clb5 regarding these specific meiotic events biologists.com.

Epistatic MiniArray Profile (E-MAP) analysis has been used to quantitatively score genetic interactions based on fitness defects thebiogrid.org. Such studies can identify epistatic relationships by assessing whether the combined effect of two mutations is significantly different from the expected additive effect of individual mutations thebiogrid.org. While specific quantitative epistasis scores for CLB5 with a wide range of genes were not detailed in the search results, the documented synthetic lethal interactions represent strong negative epistatic relationships where the combined mutation has a much more severe phenotype (lethality) than the individual mutations (viable or slow growth) thebiogrid.org.

Transcriptional Silencing and Chromatin Remodeling Effects on CLB5 Locus

The expression of the CLB5 gene is subject to transcriptional regulation, and this locus is influenced by chromatin structure and remodeling complexes.

CLB5 transcription is periodically regulated during the cell cycle, with transcript abundance peaking in late G1 yeastgenome.orgnih.gov. This transcriptional activation is dependent on the MBF (MCB-binding factor) transcription factor, composed of Mbp1 and Swi6, which binds to MCB motifs in the CLB5 promoter yeastgenome.org.

Disturbances in normal cell cycle progression can influence transcriptional silencing, and mutations in cell cycle regulators, including CLB5, have been shown to suppress silencing defects at loci like HMR cam.ac.uktandfonline.com. This suggests a link between CLB5-dependent cell cycle events and the establishment or maintenance of transcriptionally silent chromatin domains molbiolcell.orgnih.govcam.ac.uk. The ability of clb5 deletion to bypass the requirement for SIR1 in HMR silencing further supports this connection molbiolcell.orgnih.gov.

Chromatin remodeling complexes also play a role in regulating the CLB5 locus. The RSC (remodels the structure of chromatin) complex, an ATP-dependent nucleosome remodeler, associates with the CLB5 promoter plos.orgru.nl. Increased association of RSC complexes with the CLB5 promoter correlates with transcriptional inactivity of the locus, for example, upon hydroxyurea (B1673989) treatment which impairs S-phase progression plos.org. This indicates that RSC-mediated chromatin remodeling is involved in the transcriptional control of CLB5 expression plos.org.

Furthermore, the Isw2 chromatin-remodeling ATPase, in cooperation with transcription factors like Fkh2, can repress transcription of other B-type cyclin genes like CLB2 nih.gov. While the direct role of Isw2 on the CLB5 locus was not explicitly detailed, other chromatin remodelers like Isw2 and Ino80 are required for efficient replication of late-replicating regions, and a clb5 mutation increases dependence on these complexes for normal growth under replication stress nih.gov. This suggests a broader interplay between chromatin remodeling, CLB5 function, and DNA replication dynamics.

The phosphorylation of Fkh2 by the Clb5/Cdc28 complex highlights a reciprocal regulatory loop, where this compound influences the activity of a transcription factor involved in cell cycle gene regulation and potentially chromatin structure nih.gov.

Regulator/MechanismEffect on CLB5 Locus/Protein FunctionSource
MBF (Mbp1-Swi6)Transcriptional activation of CLB5 in late G1 yeastgenome.org
Cell Cycle Perturbations (clb5Δ)Suppression of transcriptional silencing defects at loci like HMR cam.ac.uktandfonline.com
RSC Chromatin RemodelerAssociation with CLB5 promoter, correlated with transcriptional inactivity plos.orgru.nl
Isw2/Ino80 Chromatin RemodelersRequired for efficient replication of late origins (areas where Clb5 is important), dependence increased in clb5Δ nih.gov
Clb5/Cdc28 Kinase ActivityPhosphorylation of Fkh2, a transcription factor involved in cell cycle gene regulation and chromatin nih.gov

Theoretical and Computational Models of Clb5 Protein Dynamics

Mathematical Modeling of CLB5-CDK Oscillator Activity

The periodic nature of the cell cycle is driven by oscillations in the activity of cyclin-dependent kinases (CDKs). Mathematical models, often formulated as sets of ordinary differential equations (ODEs), have been essential in dissecting the core oscillatory mechanism. nih.govspringernature.commdpi.com These models describe the rates of change in the concentrations of key cell cycle regulators, including the CLB5-Cdk1 complex.

A central feature of the CDK oscillator in budding yeast is the sequential activation of different cyclin-CDK complexes. Minimal kinetic models have been developed that predict a cascade of activation: CLB5-Cdk1 activity rises first, which in turn helps to activate CLB3/4-Cdk1, followed by the activation of mitotic cyclins CLB1/2-Cdk1. This sequential activation creates waves of cyclin activity that drive the cell cycle forward in a unidirectional manner.

These mathematical models often incorporate key regulatory interactions, such as the inhibition of CLB5-Cdk1 by the stoichiometric inhibitor Sic1. The equations capture the dynamics of association and dissociation between Sic1 and the CLB5-Cdk1 complex. researchgate.net By assigning values to kinetic parameters based on experimental data, these models can simulate the temporal evolution of each component and reproduce the characteristic oscillations observed in vivo. lehman.edu The models demonstrate how interactions, such as the double-negative feedback loop between CLB-CDK complexes and their inhibitors (like Sic1 and the Anaphase Promoting Complex), create a robust oscillator that drives the cell cycle. nih.gov

Computational Simulations of CLB5 Contribution to Cell Cycle Transitions

The transition from G1 phase to S phase, known as START in yeast, is a critical commitment point in the cell cycle. Computational simulations have provided significant insights into the role of CLB5 in ensuring this transition is both timely and irreversible. nih.gov Models of the START transition show that G1 cyclins (Cln1,2,3) and the transcription factor Bck2 trigger the activation of transcription factor complexes SBF and MBF. nih.gov These factors then drive the expression of G1/S cyclins, including CLB5. nih.gov

Simulations highlight a crucial sequence of events: Cln1/2-Cdk1 activity rises first and phosphorylates the CLB5-Cdk1 inhibitor, Sic1. nih.gov This phosphorylation targets Sic1 for rapid degradation, leading to the release of active CLB5-Cdk1, which can then initiate DNA synthesis. nih.gov Stochastic models, which account for the inherent randomness in molecular interactions, have been particularly useful for studying the variability in the timing of the G1/S transition. plos.orgresearchgate.net These simulations show that the balance between CLB5 and Sic1 is critical for controlling the precise timing of S phase entry.

The table below summarizes the simulated sequence of key protein activities during the G1/S transition based on computational models.

Cell Cycle StageKey Protein/ComplexActivity LevelDownstream Effect
Late G1 Cln3, Bck2IncreasingActivation of SBF/MBF transcription factors
START Cln1, Cln2HighPhosphorylation and subsequent degradation of Sic1; Bud emergence
G1/S Transition Sic1DecreasingRelease of inhibition on CLB5-Cdk1
Early S Phase CLB5-Cdk1IncreasingInitiation of DNA replication; Inhibition of APC-Cdh1

Network Theory Approaches to CLB5 Regulatory Interactions

The complex web of interactions governing the cell cycle can be analyzed using network theory, which examines the topology and dynamics of regulatory circuits. nih.gov CLB5 is a key node within this network, and its interactions are often part of recurring circuit patterns known as network motifs. One of the most important motifs involving CLB5 regulation is the feed-forward loop (FFL). nih.govresearchgate.net

In a coherent FFL, a master regulator controls a target gene both directly and indirectly through an intermediate regulator. The regulation of CLB5 activity at the G1/S transition functions as a coherent FFL:

Direct Path: G1 cyclin-CDK activity promotes the degradation of the CLB5 inhibitor, Sic1.

Indirect Path: G1 cyclin-CDK activity also activates the transcription of the CLB5 gene itself via transcription factors SBF/MBF.

Both paths converge to activate CLB5-Cdk1. Network theory predicts that this type of circuit can act as a sign-sensitive delay, ensuring that CLB5-Cdk1 is activated only in response to a sustained G1 cyclin signal, filtering out transient fluctuations or "noise." nih.gov This architecture makes the G1/S transition robust and decisive. Analysis of the broader cell cycle network reveals that such FFLs, coupling transcriptional regulation with direct post-translational regulation by CDKs, are a common design principle for ensuring the precise temporal ordering of cell cycle events. nih.gov

Predictive Modeling of CLB5 Protein Expression and Activity

A key application of computational biology is the development of models that can predict cellular behavior under different conditions, such as genetic mutations. nih.gov Predictive models of the yeast cell cycle have been used to simulate the consequences of deleting or overexpressing genes within the CLB5 pathway.

For instance, models accurately predict that the lethality of deleting all three G1 cyclins (cln1Δ cln2Δ cln3Δ) can be rescued by the simultaneous deletion of SIC1. This is because, in the absence of G1 cyclins to trigger Sic1 degradation, the direct removal of the Sic1 inhibitor allows even basal levels of CLB5 to become active and initiate S phase. Similarly, models can predict the effects of altering CLB5 expression itself. These predictive capabilities are invaluable for guiding experimental work and for understanding the systemic effects of genetic perturbations.

The following table presents a summary of predicted phenotypes from computational models for various mutations affecting the CLB5 regulatory pathway, alongside the underlying rationale.

Mutant GenotypePredicted PhenotypeModel-Based Rationale
cln1Δ cln2Δ cln3ΔInviable (G1 Arrest)G1 cyclins are required to inactivate Sic1; without them, CLB5-Cdk1 remains inhibited.
cln1Δ cln2Δ cln3Δ sic1ΔViableDeletion of the inhibitor Sic1 bypasses the requirement for G1 cyclins to activate CLB5-Cdk1.
clb5ΔViable (Prolonged S phase)CLB5 is crucial for timely firing of replication origins; its absence delays DNA synthesis.
GAL-CLB5 (overexpression)ViableOverexpression can rescue certain other mutations by providing strong, constitutive S-phase CDK activity.

Methodologies for the Academic Study of Clb5 Protein

Genetic Engineering Techniques in Model Organisms (e.g., Yeast)

The budding yeast S. cerevisiae serves as a powerful model organism for studying CLB5 due to its genetic tractability. Researchers can manipulate the yeast genome with high precision to understand gene function in vivo.

Genetic modification is a cornerstone of CLB5 research, allowing for the direct assessment of its function and properties within the cell.

Gene Deletion: Creating strains where the CLB5 gene is partially or fully removed is a fundamental approach to determine its physiological role. Studies have shown that deleting CLB5 is not lethal but results in a significantly extended S phase, indicating its importance for the timely completion of DNA synthesis. nih.govnih.gov The phenotype is more severe when CLB5 is deleted in combination with its paralog, CLB6, leading to dramatic delays in the initiation of DNA replication. yeastgenome.orgnih.gov This synthetic phenotype highlights their partially redundant roles in activating replication origins.

Protein Tagging: To monitor the expression, localization, and interaction of the Clb5 protein, its corresponding gene is often fused with sequences encoding epitope tags or fluorescent proteins. plos.org Common tags include the myc epitope (e.g., 9-myc), hemagglutinin (HA), or Green Fluorescent Protein (GFP). This is typically achieved via homologous recombination, which integrates the tag sequence precisely at the 3' or 5' end of the endogenous CLB5 locus. nih.gov This technique ensures that the tagged protein is expressed under its native promoter, preserving its natural regulation. Tagging has been used to follow this compound levels throughout the cell cycle, revealing that its abundance peaks in late G1 and S phase. nih.gov

Mutagenesis: Site-directed mutagenesis is employed to alter specific amino acid residues within the this compound to study the functional significance of particular domains or post-translational modification sites. For instance, mutating the destruction box sequence within Clb5 would investigate its degradation by the Anaphase-Promoting Complex (APC). Similarly, analyzing the effects of mutations in the CLB5 promoter has helped identify regulatory elements, such as Middle Sporulation Elements (MSEs), that are crucial for its transcriptional induction during meiosis. nih.gov

TechniquePurposeKey Finding for CLB5
Gene Deletion (clb5Δ)Assess gene essentiality and function.CLB5 is not essential for viability but is required for timely S phase progression. nih.gov
Double Deletion (clb5Δ clb6Δ)Investigate genetic redundancy.Reveals a crucial, partially redundant role in initiating DNA replication. yeastgenome.org
Epitope Tagging (e.g., CLB5-9MYC)Monitor protein expression and localization.This compound levels peak during S phase and decline in mitosis. nih.gov
Promoter MutagenesisIdentify transcriptional control elements.Identified Ndt80-binding sites (MSEs) required for meiotic expression. nih.gov

To study essential genes or to control the timing of gene expression, researchers utilize conditional alleles and inducible promoters.

Conditional Alleles: Temperature-sensitive (ts) alleles of a gene can be created that produce a functional protein at a permissive temperature (e.g., 25°C) but a non-functional or degraded protein at a restrictive temperature (e.g., 37°C). While less common for CLB5 itself (as it is non-essential), this approach is vital for studying its essential partners like CDC28.

Inducible Expression Systems: These systems allow for the expression of a gene to be turned on or off by the addition of a specific chemical to the growth medium. nih.gov For example, the GAL1 promoter can be used to drive high levels of CLB5 expression in the presence of galactose and repress it in the presence of glucose. Tetracycline-inducible systems (Tet-On/Tet-Off) offer another layer of control, allowing for tunable gene expression in response to doxycycline. origene.comresearchgate.net Such systems have been used to demonstrate that ectopic expression of CLB5 can bypass the normal requirement for G1 cyclins (Clns) to enter S phase. researchgate.net

Biochemical and Enzymatic Assays

Biochemical assays are critical for dissecting the molecular mechanisms of Clb5 function, particularly its kinase activity and its interactions with other proteins.

The primary function of Clb5 is to bind and activate the Cdc28 kinase. In vitro kinase assays directly measure the ability of the Clb5-Cdc28 complex to phosphorylate substrate proteins.

The general procedure involves:

Source of Kinase: The Clb5-Cdc28 complex can be immunoprecipitated from yeast cell lysates using an antibody against tagged Clb5 or Cdc28. core.ac.uk Alternatively, recombinant Clb5 and Cdc28 proteins can be co-expressed (e.g., in insect cells using baculovirus vectors) and purified to generate a highly pure and active kinase complex. nih.gov

Substrate: A model substrate, such as histone H1, is commonly used. nih.govnih.gov Specific physiological substrates can also be tested to confirm they are direct targets of the kinase.

Reaction: The kinase, substrate, and a phosphate (B84403) donor (radioactive ATP, [γ-³²P]ATP) are incubated in a kinase buffer.

Detection: The reaction products are separated by SDS-PAGE. Phosphorylation of the substrate is detected by autoradiography, which visualizes the incorporated radioactive phosphate.

These assays have been fundamental in demonstrating that Clb5-associated kinase activity peaks during S phase and is essential for phosphorylating components of the pre-replicative complex (pre-RC), thereby triggering the initiation of DNA synthesis. nih.govnih.gov

To identify proteins that physically associate with Clb5 within the cell, co-immunoprecipitation (Co-IP) is the gold standard. nih.govantibodies.com This technique involves using an antibody to capture Clb5 from a cell lysate; any proteins stably bound to Clb5 will be "co-precipitated." thermofisher.com The precipitate is then analyzed, typically by Western blotting, to identify the interacting partners. Co-IP was crucial in confirming the primary interaction between Clb5 and its catalytic partner, Cdc28, and its inhibitor, Sic1. nih.govmolbiolcell.org

Pull-down assays are an in vitro alternative used to confirm direct protein-protein interactions. thermofisher.comnih.gov In this method, a purified, tagged version of Clb5 (the "bait," e.g., GST-Clb5) is immobilized on affinity beads. These beads are then incubated with a cell lysate or a purified potential "prey" protein. After washing away non-specific binders, the proteins "pulled down" by the bait are eluted and identified. youtube.com

Assay TypePrincipleApplication for CLB5 Study
Co-Immunoprecipitation (Co-IP)In vivo capture of a protein and its binding partners from a cell lysate using a specific antibody.Demonstrates the in-cell association of Clb5 with Cdc28 and Sic1. nih.govmolbiolcell.org
GST Pull-Down AssayIn vitro method where a GST-tagged "bait" protein immobilized on beads captures interacting "prey" proteins.Confirms direct physical interactions between Clb5 and other purified proteins.

Mass spectrometry (MS) is an indispensable tool for identifying post-translational modifications (PTMs) on proteins with high precision. nih.govnih.gov For Clb5 and its substrates, the most relevant PTM is phosphorylation. youtube.com

The typical workflow for identifying phosphorylation sites involves:

Protein Isolation: The protein of interest (e.g., Clb5 or a substrate) is isolated, often via immunoprecipitation or affinity chromatography.

Proteolytic Digestion: The purified protein is digested into smaller peptides using an enzyme like trypsin.

Enrichment (Optional): Because phosphopeptides are often low in abundance, they may be enriched using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography. nih.govyoutube.com

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The first mass spectrometer measures the mass of the intact peptides, and the second fragments the peptides and measures the mass of the fragments.

Data Analysis: The fragmentation pattern allows for the determination of the peptide's amino acid sequence and, critically, the precise location of the phosphate group. researchgate.net

This powerful technique is essential for mapping the specific serine, threonine, or tyrosine residues on replication factors that are phosphorylated by the Clb5-Cdc28 kinase, providing mechanistic insight into how it activates DNA replication. nih.gov

Cell Biological and Microscopy Techniques

Cell biological and microscopy techniques are indispensable for understanding the in vivo behavior of the this compound, including its temporal and spatial regulation throughout the cell cycle.

Flow cytometry is a powerful technique used to analyze the characteristics of cells as they pass through a laser beam. In the context of CLB5 research, it is primarily employed to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. researchgate.netnih.govmiltenyibiotec.com Strains with deletions or mutations in the CLB5 gene often exhibit a delayed progression through S phase, a phenotype that can be quantitatively assessed by flow cytometry. nih.gov

Researchers typically synchronize a population of yeast cells in one phase of the cell cycle, for example, using α-factor to arrest cells in G1. researchgate.netnih.gov Upon release from the arrest, samples are taken at various time points, stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide or SYTOX Green), and analyzed by flow cytometry. The resulting DNA content histograms provide a detailed picture of cell cycle progression. In wild-type cells, there is a synchronous movement from a 1N DNA content (G1) to a 2N DNA content (G2/M). In clb5Δ mutants, a slower transition through the S phase is observed, indicating a defect in DNA replication. nih.gov

Cell Cycle PhaseWild-Type Cellsclb5Δ Mutant Cells
G1Normal ProgressionNormal Progression
STimely ProgressionDelayed Progression
G2/MNormal ProgressionDelayed Entry

Fluorescence microscopy is a cornerstone technique for visualizing the subcellular localization of proteins. To study CLB5, it is commonly tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). This allows for the direct observation of the protein's location within the cell. Studies have shown that CLB5 localizes to the nucleus, which is consistent with its role in regulating DNA replication. yeastgenome.org

The general procedure involves genetically engineering yeast cells to express a CLB5-GFP fusion protein. These cells are then grown under specific conditions, and images are captured using a fluorescence microscope. The resulting images reveal the spatial distribution of the CLB5-GFP signal, providing insights into where the protein functions. This technique has been instrumental in confirming the nuclear localization of CLB5, a critical piece of information for understanding its mechanism of action. yeastgenome.org

Live-cell imaging extends the capabilities of fluorescence microscopy by allowing researchers to observe the dynamic behavior of proteins in living cells over time. nih.govnih.govleica-microsystems.com This is particularly valuable for studying cell cycle-regulated proteins like CLB5, whose abundance and localization change as the cell progresses through division.

In a typical live-cell imaging experiment to study CLB5, yeast cells expressing CLB5-GFP are grown in a microfluidics chamber, which allows for continuous nutrient supply and removal of waste products, keeping the cells healthy for extended periods. Images are then acquired at regular intervals, creating a time-lapse movie of the cells as they proceed through the cell cycle. This approach can reveal the precise timing of CLB5 accumulation and degradation, as well as any changes in its localization. For instance, live-cell imaging can visualize the appearance of nuclear CLB5 in late G1 and its subsequent disappearance as cells enter mitosis. researchgate.net

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the regulation of CLB5 at the levels of gene expression and protein abundance and for characterizing its biochemical properties.

Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for measuring the levels of specific messenger RNA (mRNA) molecules. nih.govgene-quantification.de This technique is used to study the transcriptional regulation of the CLB5 gene throughout the cell cycle.

The process begins with the isolation of total RNA from synchronized yeast cell populations at different cell cycle stages. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA corresponding to CLB5 mRNA is then quantified using a real-time PCR machine. The results show that CLB5 mRNA levels peak in late G1 and S phase, which aligns with the timing of its function in DNA replication. nih.gov

Cell Cycle PhaseRelative CLB5 mRNA Expression
Early G1Low
Late G1High
S PhaseHigh
G2/M PhaseLow

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. bio-rad-antibodies.comcanada.ca It is a critical tool for examining the abundance of the this compound throughout the cell cycle and for investigating post-translational modifications, such as phosphorylation.

To analyze this compound levels, total protein is extracted from synchronized yeast cells at various time points. nih.gov The proteins are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with an antibody that specifically recognizes CLB5. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The intensity of the resulting band corresponding to CLB5 provides a measure of its abundance. These studies have demonstrated that this compound levels rise in late G1, peak in S phase, and decline as cells enter mitosis. researchgate.netnih.gov Western blotting can also be used with antibodies that recognize specific modifications to determine if and when CLB5 is, for example, phosphorylated.

Chromatin Immunoprecipitation (ChIP) for DNA Binding Studies

Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interactions of proteins with specific DNA sequences within the natural chromatin context of a cell. nih.govyeastgenome.org This method can determine the specific genomic regions where a protein of interest, such as a transcription factor or a component of the DNA replication machinery, is bound in vivo. nih.govresearchgate.net The application of ChIP, particularly when coupled with high-throughput sequencing (ChIP-seq), provides a genome-wide map of protein binding sites. nih.gov

The fundamental principle of ChIP involves the use of formaldehyde (B43269) to cross-link proteins to DNA, effectively "freezing" these interactions as they occur within the cell. researchgate.net Following cell lysis, the chromatin is sheared into smaller fragments, typically through sonication. nih.gov An antibody specific to the target protein, in this case, CLB5, is then used to immunoprecipitate the protein-DNA complexes. nih.gov After reversing the cross-links, the associated DNA is purified and can be identified and quantified. researchgate.net

While CLB5 is known to be a crucial B-type cyclin that activates the cyclin-dependent kinase Cdc28p to initiate DNA synthesis in Saccharomyces cerevisiae, direct studies employing ChIP to map its specific binding sites on DNA are not prominently detailed in the available literature. alliancegenome.orgyeastgenome.org CLB5's primary role is to form a kinase complex with Cdc28p, which then phosphorylates various substrates involved in the initiation of DNA replication. yeastgenome.org This suggests that the association of CLB5 with chromatin may be transient or indirect, occurring as part of a larger protein complex.

A hypothetical ChIP study on CLB5 would aim to identify the genomic loci where the CLB5/Cdc28p kinase complex is recruited to regulate DNA replication. The expected findings would be the enrichment of DNA sequences corresponding to origins of replication.

Detailed Research Findings from Hypothetical CLB5 ChIP Studies

A typical ChIP-seq experiment would yield a list of genomic "peaks," representing regions where CLB5 is significantly enriched. The analysis of these peaks would likely reveal:

Association with Early Firing Replication Origins: It is hypothesized that CLB5-associated kinase activity is crucial for the firing of early replication origins. Therefore, ChIP-seq data would be expected to show significant CLB5 enrichment at these specific genomic locations.

Co-localization with Pre-Replication Complex Components: The data would likely show an overlap between CLB5 binding sites and the locations of pre-replication complex (pre-RC) proteins, such as the Origin Recognition Complex (ORC), Cdc6, and Mcm proteins.

Cell Cycle-Dependent Binding: A time-course ChIP experiment across the cell cycle would be expected to demonstrate that CLB5 binding to chromatin is maximal during the late G1 and early S phases, consistent with its known role in initiating DNA synthesis.

The data generated from such a study could be presented in a table format as shown below. This interactive table illustrates the kind of detailed findings a CLB5 ChIP-seq experiment would provide, including the genomic location of binding, the associated genomic feature (e.g., a specific replication origin), the strength of the signal, and the co-localizing proteins identified in parallel experiments.

Genomic LocusAssociated FeaturePeak Score (Fold Enrichment)Co-localizing ProteinsCell Cycle Stage of Peak Binding
chrIV:462131-462445ARS416 (Early Firing Origin)15.2ORC2, MCM2Late G1/Early S
chrV:151987-152291ARS501 (Early Firing Origin)12.8ORC4, CDC6Late G1/Early S
chrVI:148301-148612ARS603 (Late Firing Origin)4.5ORC1S Phase
chrXIV:448811-449120ARS1412 (Early Firing Origin)14.1MCM3, MCM7Late G1/Early S

Comparative Analysis of Clb5 Protein in Diverse Biological Systems

Conservation of CLB5 Orthologs across Eukaryotic Lineages

The progression through the eukaryotic cell cycle is fundamentally controlled by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory cyclin subunits. nih.gov CLB5 is a B-type cyclin from the budding yeast Saccharomyces cerevisiae that, in complex with the CDK Cdc28p, plays a crucial role in the initiation and progression of DNA replication during S phase. yeastgenome.orgnih.gov Orthologs of B-type cyclins are highly conserved across eukaryotic lineages, from single-celled yeasts to complex metazoans, underscoring their essential role in cell cycle control. nih.govnih.gov

In S. cerevisiae, there are six B-type cyclins (Clb1-6) which are grouped into pairs based on sequence homology and function. yeastgenome.orgnih.gov CLB5 and CLB6 form one such pair, arising from a whole-genome duplication event. yeastgenome.org While yeast utilizes a diverse family of B-type cyclins, invertebrates like Caenorhabditis elegans and Drosophila melanogaster, and vertebrates like Homo sapiens possess a different complement of A- and B-type cyclins (B1, B2, and B3), which carry out mitotic functions. nih.gov Despite the variance in the number and specific types of cyclins, the core function of B-type cyclins in regulating S-phase and mitosis is a conserved feature.

Furthermore, structural conservation extends to specific domains critical for function. For instance, a hydrophobic patch on the surface of human Cyclin A, which is crucial for binding to substrates and inhibitors like p27, is functionally conserved in the yeast S-phase cyclin CLB5. nih.gov This suggests that this substrate-docking mechanism was established early in eukaryotic evolution, predating the divergence of yeast and metazoans. nih.gov The conservation of these key residues and domains across vast evolutionary distances highlights the fundamental importance of the CLB5-like cyclin function in orchestrating DNA replication.

Table 1: Conservation of B-type Cyclin Families in Eukaryotes

Organism B-type Cyclin Families Key S-Phase/Mitotic Cyclins
Saccharomyces cerevisiae (Yeast) CLB1/2, CLB3/4, CLB5/6 CLB5, CLB6
Caenorhabditis elegans (Nematode) B-type, B3-type CYB-1, CYB-2.1, CYB-2.2, CYB-3
Drosophila melanogaster (Fruit Fly) B-type, B3-type Cyclin B, Cyclin B3

Divergence of Functional Roles and Regulatory Mechanisms

While B-type cyclins are broadly conserved, significant functional divergence has occurred following gene duplication events. The paralogs CLB5 and CLB6 in S. cerevisiae provide a clear example of this divergence. nih.gov Although both are S-phase cyclins transcribed with similar timing, they have distinct roles in S-phase progression. yeastgenome.orgnih.gov Deletion of CLB5 results in a significant delay in S phase, primarily due to inefficient firing of late replication origins. nih.gov In contrast, deletion of CLB6 does not cause a noticeable delay in DNA replication. nih.gov

This functional specialization appears to be the rule rather than the exception. In vertebrates, the different B-type cyclins also exhibit a mix of redundant and specialized functions. For instance, studies in transgenic mice have shown that Cyclin B1 is essential for embryonic development, whereas Cyclin B2 is dispensable, indicating they have distinct, non-redundant roles. researchgate.net Similarly, in Drosophila, Cyclin B and Cyclin B3 have both overlapping and unique functions in mitosis and fertility. nih.gov

The primary driver for the functional divergence between CLB5 and CLB6 is not a difference in their kinase activation potential or substrate specificity per se, but rather a divergence in their post-transcriptional regulation, specifically in protein stability. nih.gov While CLB5 protein persists throughout S phase and G2, CLB6 is rapidly degraded at the G1/S transition. nih.gov This difference in protein availability during S phase accounts for their distinct functional impacts on DNA replication. nih.gov

Unique Aspects of CLB5 Regulation in Specific Organisms

The regulation of CLB5 and its paralog CLB6 in S. cerevisiae showcases a sophisticated mechanism for achieving functional specialization. The key difference lies in the machinery that targets them for proteolytic degradation. CLB5 contains a canonical destruction box motif in its N-terminus, which is recognized by the Anaphase-Promoting Complex (APC) bound to its co-activator Cdc20 (APC/CCdc20). nih.gov This targets CLB5 for degradation in mitosis, ensuring its removal before the next cell cycle begins. nih.gov

In stark contrast, CLB6 lacks a functional destruction box and is instead targeted for degradation at the G1/S border by a different ubiquitin ligase complex, the SCFCdc4 (Skp1/Cullin/F-box). nih.gov The N-terminus of CLB6 contains degron motifs recognized by Cdc4, and its degradation is dependent on the activities of Cdc28 and the kinase Pho85. nih.gov This rapid degradation of CLB6 as cells enter S phase ensures it only functions to initiate S phase, while the more stable CLB5 is available to promote the firing of late origins throughout S phase. nih.gov Overexpression of a stabilized form of CLB6 can rescue the slow S-phase defect of a clb5Δ mutant, confirming that their differential stability is the primary cause of their functional divergence. nih.gov

Another unique aspect of CLB5 regulation is observed during meiosis. While the loss of CLB5 and CLB6 in mitotically dividing cells only delays S phase because other B-type cyclins (Clb1-4) can eventually compensate, this is not the case in meiosis. nih.gov During meiotic development, CLB5 and CLB6 are absolutely essential for premeiotic DNA replication. nih.govresearchgate.net Cells lacking both CLB5 and CLB6 fail to replicate their DNA yet proceed with meiotic divisions, leading to lethal chromosome mis-segregation. nih.gov This indicates a failure to activate the meiotic DNA replication checkpoint and highlights a more stringent and essential requirement for the CLB5/CLB6-CDK module in the specialized context of meiosis compared to mitosis. nih.gov

Evolutionary Trajectories of the CLB5-CDK Module

The evolutionary history of the CLB5-CDK module is rooted in gene duplication and subsequent functional specialization. In S. cerevisiae, the CLB5 and CLB6 genes are located adjacent to the G2/M cyclin genes CLB2 and CLB1, respectively, suggesting they arose from tandem duplications. nih.gov The CLB5/CLB6 pair itself is the result of a whole-genome duplication event, making them paralogs. yeastgenome.org Following duplication, CLB5 and CLB6 diverged significantly in their N-terminal regions, which contain the signals for protein degradation. nih.gov This divergence led to their regulation by two distinct ubiquitin ligase systems (APC and SCF), which in turn cemented their specialized roles in S phase. nih.gov

The broader family of B-type cyclins, to which CLB5 belongs, appears to have evolved to create distinct temporal waves of CDK activity that drive specific cell cycle events. The evolution of different cyclin families (A-type, B-type, B3-type) and the variation in their numbers across different animal lineages likely reflect adaptations to different developmental programs and life cycles. nih.gov

Despite this divergence in regulation and the number of cyclin genes, the core structural elements of the cyclin-CDK interaction are deeply conserved. The ability of yeast CLB5 to bind mammalian inhibitors via a structurally conserved surface demonstrates that the fundamental architecture of the cyclin for substrate and regulator interaction was established very early in eukaryotic history. nih.gov This combination of a highly conserved core function with divergent regulatory mechanisms has allowed the CLB5-CDK module and its orthologs to be adapted to control DNA replication and cell division in the diverse contexts of different eukaryotic lineages.

Future Directions and Unresolved Questions in Clb5 Protein Research

Elucidation of Novel CLB5 Substrates and Regulatory Partners

A primary objective in ongoing CLB5 research is the identification of a complete repertoire of its substrates and regulatory partners. While key substrates in DNA replication are known, a full understanding of CLB5's functions requires a more exhaustive list.

Detailed Research Findings:

High-throughput phosphoproteomic screens have emerged as a powerful, unbiased method for identifying novel kinase substrates. embopress.orgnih.gov These techniques allow for the quantitative comparison of phosphorylation events in the presence and absence of active CLB5-Cdk1, revealing direct and indirect targets. nih.govresearchgate.net The application of such global analyses to CLB5 is expected to uncover substrates beyond the well-characterized replication factors. For instance, CLB5 has been implicated in the DNA damage response, where its stabilization is observed, suggesting potential roles and substrates within these checkpoint pathways that are yet to be fully elucidated. nih.govnih.gov

Furthermore, the identification of novel regulatory partners is crucial. While the inhibitor Sic1 is a well-known regulator, other proteins may modulate CLB5-Cdk1 activity, localization, or stability. Techniques like affinity purification coupled with mass spectrometry can identify proteins that physically interact with CLB5, opening new avenues to explore its regulation. wikipedia.org The discovery of new substrates and partners will be critical to understanding the full spectrum of CLB5's roles in the cell.

Research AreaPotential Findings
Phosphoproteomics Identification of novel CLB5 substrates in processes like DNA repair, spindle pole body duplication, and transcription.
Interactome Studies Discovery of new regulatory proteins that control CLB5-Cdk1 activity or localization.
DNA Damage Response Elucidation of CLB5's specific targets and functions within checkpoint pathways.

High-Resolution Structural Determination of CLB5-CDK-Substrate Complexes

A significant gap in our understanding of CLB5 function is the lack of high-resolution three-dimensional structures of CLB5-Cdk1 in complex with its various substrates. Such structural information is fundamental to understanding the molecular basis of its substrate specificity and catalytic mechanism.

Detailed Research Findings:

To date, structural studies on cyclin-dependent kinases have largely focused on other family members, providing a framework for understanding CLB5. nih.gov The determination of the crystal structure of human Cyclin B, for example, has offered insights into the general architecture of cyclin-CDK complexes. nih.gov However, specific structural details of how CLB5 recognizes and binds its substrates are still missing. The future in this area lies in the application of advanced structural biology techniques, most notably cryogenic electron microscopy (cryo-EM). Cryo-EM is particularly well-suited for capturing the transient and dynamic structures of protein complexes, including enzyme-substrate interactions. Obtaining high-resolution structures of CLB5-Cdk1 bound to key substrates like Sld2 or Orc6 would reveal the precise molecular interactions that govern substrate recognition, including the roles of docking motifs like the RxL motif. ut.eenih.gov These structural insights would not only illuminate the mechanism of CLB5 action but also provide a basis for the rational design of specific inhibitors or engineered substrates.

Structural TargetPotential Insights
CLB5-Cdk1-Substrate (e.g., Sld2) Molecular basis of substrate specificity and the role of docking motifs.
CLB5-Cdk1-Sic1 Detailed mechanism of inhibition and how it is overcome.
Apo-CLB5-Cdk1 Conformational changes upon substrate binding.

Comprehensive Systems-Level Analysis of CLB5 Regulatory Networks

The regulation of the cell cycle is a complex process involving intricate networks of interacting components. A systems-level understanding of how CLB5 functions within this broader network is essential for a complete picture of its role.

Detailed Research Findings:

Computational modeling has become an invaluable tool for integrating diverse experimental data into a coherent framework of cell cycle control. cancer-systems-biology.orguib.no Several mathematical models of the budding yeast cell cycle have been developed that include CLB5 as a key component. nih.govplos.orgbiorxiv.org These models treat the cell cycle as a series of states and transitions, governed by the changing activities of cyclin-CDK complexes, including CLB5-Cdk1. plos.orgmolbiolcell.org By simulating the behavior of wild-type and mutant cells, these models can make predictions about the dynamics of the network and the specific roles of its components. For example, such models can help to understand the interplay between CLB5, G1 cyclins (Clns), and mitotic cyclins (Clb2) in ensuring the correct timing of DNA replication and entry into mitosis. nih.govplos.org Future work in this area will involve refining these models with more quantitative experimental data and expanding them to include newly discovered components of the CLB5 regulatory network. This iterative process of modeling and experimentation will be crucial for unraveling the complex, dynamic behavior of the cell cycle machinery.

Modeling ApproachKey Questions Addressed
Deterministic Models Phenotypic outcomes of genetic perturbations in the CLB5 network.
Stochastic Models The role of noise in cell cycle timing and the robustness of the CLB5-dependent S-phase entry.
Integrated Network Models The global connectivity of CLB5 with other cellular processes.

Development of Advanced Methodologies for CLB5 Protein Study

Progress in understanding CLB5 function is intrinsically linked to the development and application of novel experimental techniques. The future of CLB5 research will benefit greatly from the continued advancement of methodologies for studying protein kinases and their regulation.

Detailed Research Findings:

Several advanced techniques are poised to provide deeper insights into CLB5 biology. Chemical genetics offers a powerful approach to study protein function with temporal control. nih.govnih.govbohrium.com The development of small molecule inhibitors that can specifically target the Cdk1 kinase associated with CLB5 would allow for the rapid and reversible inactivation of its activity in vivo, enabling a more precise dissection of its functions.

Genetically encoded biosensors , such as those based on Förster resonance energy transfer (FRET), are another promising avenue. nih.govbiorxiv.orgaddgene.orgnih.govfrontiersin.org A FRET-based biosensor for CLB5-Cdk1 activity would allow for the real-time visualization of its kinase activity dynamics in single living cells, providing unprecedented spatial and temporal resolution of its regulation.

Finally, the continued refinement of quantitative mass spectrometry techniques will be essential. nih.govmdpi.comcreative-proteomics.comyoutube.com Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with phosphopeptide enrichment can provide highly accurate quantification of changes in phosphorylation on CLB5 substrates in response to various perturbations, offering a detailed view of its signaling outputs. nih.govresearchgate.net The application of these and other emerging technologies will undoubtedly drive the next wave of discoveries in CLB5 research.

MethodologyApplication to CLB5 Research
Chemical Genetics Development of specific and inducible inhibitors of CLB5-Cdk1 activity.
FRET Biosensors Real-time monitoring of CLB5-Cdk1 kinase activity in single cells.
Quantitative Mass Spectrometry Precise quantification of site-specific phosphorylation on CLB5 substrates.
High-Throughput Screening Identification of novel substrates, inhibitors, or regulators of CLB5. nih.govmarinbio.comsigmaaldrich.comrsc.org

Q & A

Q. What is the primary functional role of CLB5 in the cell cycle of Saccharomyces cerevisiae?

CLB5 is a B-type cyclin critical for initiating and regulating premeiotic and mitotic S-phase progression. It forms a complex with Cdc28 (CDK1) to phosphorylate substrates required for DNA replication, such as Sld2 . Experimental validation involves synchronizing yeast cells in G1 phase and monitoring Clb5 protein accumulation via Western blotting, coupled with histone H1 kinase assays to measure CDK activity . CLB5 deletion strains exhibit prolonged S-phase duration, confirming its role in promoting replication efficiency .

Q. How does CLB5 transcription and protein accumulation correlate with cell cycle phases?

CLB5 mRNA peaks during late G1, coinciding with CLN2 transcription, while this compound accumulates throughout S phase, reaching maximal levels at meiosis I (MI) . Time-course experiments using synchronized cells (e.g., α-factor arrest) and Northern/Western blotting are standard methods to track transcriptional and translational dynamics . Quantitative RT-PCR and fluorescent tagging (e.g., GFP-Clb5) provide additional resolution .

Q. What distinguishes CLB5 from other B-type cyclins like CLB3 or CLB6?

CLB5 and CLB6 are uniquely required for premeiotic S phase, while CLB3 is dispensable. Domain-swapping experiments reveal that the N-terminal 50 amino acids and the "HP region" of Clb5 collectively confer specificity for meiotic DNA replication. For example, replacing Clb5’s HP region with Clb3’s reduces functionality, indicating cumulative contributions of structural domains .

Advanced Research Questions

Q. How can conflicting data about CLB5’s role in G1/M transition be resolved?

While CLB5 contains a putative mitotic destruction box (suggesting persistence into M phase), clb5 mutants show no G2 delay, and overexpression studies indicate APC/C-mediated degradation prevents Cdh1 phosphorylation in G1 . To resolve contradictions:

  • Use CLB5ΔDB (destruction box-deleted) mutants to test G1 arrest escape under galactose induction .
  • Combine FACS analysis with phospho-specific antibodies (e.g., anti-Cdh1-pSer) to monitor cell cycle progression and kinase activity .

Q. What experimental strategies identify functional redundancy between CLB5 and CLN cyclins?

CLB5 partially rescues cln1,2,3-null strains in glycerol media, suggesting overlap with CLN genes in G1/S regulation . To dissect redundancy:

  • Perform synthetic lethality screens in cln/clb5 double mutants.
  • Use transcriptional profiling (RNA-seq) to compare target gene activation by CLB5 vs. CLN2 .
  • Overexpress CLB5 in cln-null backgrounds and assess DNA replication efficiency via flow cytometry or BrdU incorporation .

Q. How is APC/C-independent degradation of Clb5 regulated, and what are the implications?

APC/C-independent Clb5 proteolysis occurs via an unknown E3 ligase, as shown by cdc34-2 (SCF mutant) studies where Clb5 degradation persists . Methodological approaches:

  • Screen for Clb5-interacting E3 ligases using yeast two-hybrid libraries.
  • Treat cells with proteasome inhibitors (e.g., MG132) and monitor Clb5 stability via cycloheximide chase assays .

Methodological Guidance for Key Challenges

Q. Designing experiments to analyze CLB5’s role in meiotic vs. mitotic S phase

  • Mitotic S phase : Use CLB5-overexpression strains in mitotically arrested cells (e.g., cdc15-2) and measure replication timing via genome-wide replication profiling .
  • Meiotic S phase : Induce sporulation in CLB5 deletion strains and assess premeiotic DNA replication defects through DAPI staining or pulsed-field gel electrophoresis .

3.2 Addressing contradictory data on CLB5’s interaction with Sic1
Sic1 (a CDK inhibitor) may indirectly regulate CLB5 by inhibiting CLB2/3 transcription, but direct binding is unproven . To clarify:

  • Perform co-immunoprecipitation (Co-IP) with tagged Sic1 and Clb5 in G1-arrested cells.
  • Use sic1Δ mutants to test if CLB5 overexpression bypasses G1 arrest .

Critical Analysis of Contradictory Evidence

  • G1/M Transition Role : While Clb5’s destruction box suggests mitotic persistence, overexpression data show APC/C restricts Clb5 activity to S phase. Contradictions may arise from strain-specific differences (e.g., CLB5ΔDB vs. wild-type) or asynchronous cell populations .
  • Functional Redundancy : CLB5’s overlap with CLN genes is context-dependent (e.g., nutrient conditions). Redundancy assays must control for carbon source and genetic background .

Authoritative Resources for Further Study

  • Protein Dynamics : Use the EMBL-EBI Proteins API (http://www.ebi.ac.uk/proteins/api ) to retrieve CLB5 sequences, modifications, and interactomes .
  • Genetic Tools : Consult SGD (Saccharomyces Genome Database) for curated CLB5 alleles and mutant phenotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.